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Probing the Pipecolate Pathway: A Technical Guide to Metabolic Flux Analysis Using D-Lysine-d4 Monohydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Beyond Protein Synthesis - Isolating a Specific Catabolic Route Metabolic flux analysis is a cornerstone of systems bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Beyond Protein Synthesis - Isolating a Specific Catabolic Route

Metabolic flux analysis is a cornerstone of systems biology, providing a dynamic view of cellular metabolism that endpoint measurements cannot capture. The use of stable isotope tracers is central to this field, allowing researchers to follow the fate of specific atoms through intricate metabolic networks.[1][2] Lysine, an essential amino acid, is primarily known for its role as a building block in protein synthesis. Consequently, tracing with the canonical L-Lysine isomer predominantly illuminates pathways of protein turnover and the high-capacity saccharopine catabolic pathway.[3] However, this masks the activity of a distinct, lower-flux, and physiologically significant route: the pipecolate pathway, which is initiated from the D-enantiomer of lysine.

This guide details the strategic use of D-Lysine-d4 monohydrochloride as a specialized tracer to specifically interrogate and quantify metabolic flux through this D-amino acid-specific pathway. By leveraging the stereospecificity of the enzyme D-amino acid oxidase (DAAO), this approach circumvents the metabolic "noise" from L-lysine's broader roles, offering a clear window into a pathway implicated in neuromodulation and various pathologies.[4][5] We will explore the biochemical rationale, provide detailed experimental and analytical protocols, and discuss data interpretation, empowering researchers to precisely measure the metabolic activity of this unique catabolic route.

The Biochemical Rationale: The Advantage of Stereoisomer-Specific Tracing

The decision to use D-Lysine-d4 over its more common L-isomer is a deliberate experimental choice rooted in the distinct enzymatic processing of these two stereoisomers. This choice allows for the targeted analysis of a specific metabolic pathway that would otherwise be obscured.

The Gatekeeper Enzyme: D-Amino Acid Oxidase (DAAO)

In mammals, the catabolism of most neutral and basic D-amino acids is initiated by a single, highly specific enzyme: D-amino acid oxidase (DAAO).[6][7] DAAO is a FAD-containing flavoenzyme, primarily located in the peroxisomes of cells, with high expression in tissues like the kidney, liver, and brain.[4][8] Its function is to catalyze the oxidative deamination of D-amino acids into their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[5][6]

Crucially, DAAO exhibits absolute stereoselectivity and is inactive towards L-amino acids.[5] This enzymatic specificity is the foundation of the tracing strategy. When D-Lysine-d4 is introduced into a biological system, its metabolic entry point is almost exclusively through DAAO activity, providing a direct measure of the enzyme's functional capacity and the subsequent pathway's flux.

Illuminating the Pipecolate Pathway

While the saccharopine pathway is the predominant route for L-lysine degradation in most mammalian tissues, the pipecolate pathway is the primary catabolic route for D-lysine and is particularly significant in the brain.[3][4] The use of D-Lysine-d4 allows for the direct measurement of flux through this specific sequence of reactions.

The key metabolic steps are as follows:

  • Oxidative Deamination: D-Lysine is oxidized by DAAO to yield α-keto-ε-aminocaproate (KAC).

  • Spontaneous Cyclization: KAC spontaneously cyclizes to form the ketimine intermediate, Δ1-piperideine-2-carboxylate (P2C).

  • Reduction: P2C is subsequently reduced by a reductase to form L-pipecolate.

  • Convergence: The pathway eventually converges with the saccharopine pathway at the level of α-aminoadipic semialdehyde (AAS).

By supplying D-Lysine-d4, the deuterium label is incorporated into each of these downstream metabolites, allowing for their unambiguous detection and quantification by mass spectrometry.

Pipecolate_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondria Mitochondria D_Lys_d4 D-Lysine-d4 KAC_d4 α-Keto-ε-aminocaproate-d4 (KAC-d4) D_Lys_d4->KAC_d4 D-Amino Acid Oxidase (DAAO) P2C_d4 Δ1-Piperideine-2-carboxylate-d4 (P2C-d4) KAC_d4->P2C_d4 Spontaneous Cyclization Pipecolate_d4 L-Pipecolate-d4 P2C_d4->Pipecolate_d4 P2C Reductase AAS_d4 α-Aminoadipic Semialdehyde-d4 (AAS-d4) Pipecolate_d4->AAS_d4 Multiple Steps Convergence Convergence with Saccharopine Pathway AAS_d4->Convergence

Metabolic fate of D-Lysine-d4 via the Pipecolate Pathway.
The Tracer's Advantage: Signal Over Noise

The primary advantage of this technique lies in its ability to isolate a low-flux pathway. In a typical cell, the pool of L-lysine is vast and its flux is directed towards the high-demand process of protein synthesis. Introducing an L-lysine tracer would result in the vast majority of the label being incorporated into the proteome, making it difficult to detect the small fraction that enters catabolic pathways.

By using D-Lysine-d4, we sidestep this issue entirely. As D-amino acids are not substrates for protein synthesis, the tracer does not get "lost" in the large protein pool.[9] This ensures that nearly 100% of the tracer that enters the cell is directed towards the DAAO-mediated catabolic pathway, maximizing the signal-to-noise ratio for detecting labeled downstream metabolites and enabling a highly sensitive and accurate measurement of flux.

Experimental Design and Workflow

A successful metabolic flux experiment using D-Lysine-d4 requires careful planning, from cell culture preparation to the timing of sample collection.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis A 1. Cell Seeding & Culture B 2. Prepare Lysine-Free Medium A->B C 3. Prepare D-Lysine-d4 Tracer Stock B->C D 4. Medium Switch & Tracer Introduction C->D E 5. Time-Course Incubation D->E F 6. Metabolic Quenching E->F G 7. Metabolite Extraction F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis & Flux Calculation H->I

High-level workflow for a D-Lysine-d4 tracing experiment.
Materials
  • Tracer: D-Lysine-4,4,5,5-d4 monohydrochloride (e.g., C/D/N Isotopes d-7334, MedChemExpress HY-130419S)[10][11]

  • Cell Line: A cell line known to express DAAO (e.g., human neuroblastoma SH-SY5Y, kidney cell line HEK293).

  • Culture Medium: Lysine-free DMEM or RPMI-1640.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize unlabeled lysine.

  • Quenching Solution: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

Step-by-Step Experimental Protocol

This protocol provides a general framework for a cell culture-based experiment. Optimization of cell numbers, tracer concentration, and time points is recommended for each specific cell line and experimental question.

Part A: Cell Preparation (Day 1-2)

  • Seed Cells: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of the experiment.

  • Incubate: Culture cells in their standard growth medium (containing L-lysine) under normal conditions (e.g., 37°C, 5% CO₂).

Part B: Isotope Labeling (Day 3)

  • Prepare Labeling Medium: Prepare the experimental medium by supplementing lysine-free base medium with dFBS and all necessary components except lysine. Just before use, add D-Lysine-d4 monohydrochloride to a final concentration typically in the range of the L-lysine concentration in standard medium (e.g., 0.4-0.8 mM).

  • Initiate Labeling: Aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed sterile DPBS to remove residual L-lysine.

  • Add Tracer: Immediately add the pre-warmed D-Lysine-d4 labeling medium to each well. Record this as time zero (T=0).

  • Incubate: Return the plates to the incubator. Samples will be collected at various time points (e.g., 0, 1, 4, 8, 24 hours) to observe the kinetics of label incorporation.

Part C: Sample Collection

  • Metabolic Quenching: At each designated time point, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice.

  • Add Quenching Solution: Add 1 mL of ice-cold (-80°C) 80% methanol to each well to instantly arrest all enzymatic activity.

  • Cell Lysis & Scrapping: Place the plate on a rocker at 4°C for 10 minutes to ensure cell lysis. Scrape the cells from the bottom of the well into the methanol solution.

  • Collect Lysate: Transfer the entire cell lysate/methanol mixture to a microcentrifuge tube.

  • Store: Store samples at -80°C until metabolite extraction.

Analytical Methodology and Data Interpretation

The analysis of stable isotope tracing experiments relies on mass spectrometry to distinguish between unlabeled (M+0) and deuterium-labeled (M+4) metabolites.

Metabolite Extraction
  • Centrifugation: Centrifuge the stored cell lysate samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS system (e.g., 50-100 µL of an appropriate mobile phase) for analysis.

LC-MS/MS Analysis and Data Interpretation

The reconstituted samples are analyzed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The LC method (e.g., HILIC chromatography) separates the polar metabolites, and the mass spectrometer detects their mass-to-charge ratio (m/z).

The key to the analysis is to look for the expected mass shift in the downstream metabolites of the pipecolate pathway. Since D-Lysine-d4 is used, we expect the deuterium label to be retained through the enzymatic conversions, resulting in metabolites that are 4 Daltons heavier than their natural counterparts.

Table 1: Expected Mass Shifts for Key Pipecolate Pathway Metabolites

MetaboliteUnlabeled Monoisotopic Mass (M)Labeled Monoisotopic Mass (M+4)Expected Mass Shift
D-Lysine146.1055150.1306+4.0251
α-Keto-ε-aminocaproate (KAC)145.0844149.1095+4.0251
Δ1-Piperideine-2-carboxylate (P2C)127.0633131.0884+4.0251
L-Pipecolic Acid129.0790133.1041+4.0251

Note: Masses are for the neutral molecule and will differ in the mass spectrometer depending on the adduct formed (e.g., [M+H]⁺ or [M-H]⁻).

By extracting ion chromatograms for both the M and M+4 versions of each metabolite, one can calculate the fractional enrichment, which is a direct measure of the proportion of that metabolite pool that has been newly synthesized from the D-Lysine-d4 tracer. This fractional enrichment over time provides the kinetic data needed to calculate the metabolic flux.

Conclusion: A Targeted Tool for Mechanistic Insight

D-Lysine-d4 monohydrochloride is not merely a labeled version of an amino acid; it is a precision tool for metabolic inquiry. Its utility stems from the fundamental stereospecificity of cellular enzymes. By using the D-enantiomer, researchers can effectively isolate and quantify the flux through the DAAO-initiated pipecolate pathway, a route that is metabolically significant yet easily obscured when using conventional L-lysine tracers. This approach provides a clear, quantitative measure of a specific catabolic process, making it an invaluable technique for scientists in basic research and drug development who wish to understand the regulation of D-amino acid metabolism or screen for inhibitors of DAAO in a physiologically relevant context. As the roles of D-amino acids in health and disease continue to be elucidated,[12][13] this targeted flux analysis methodology will be crucial for translating biochemical knowledge into therapeutic opportunities.

References

  • Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed, National Center for Biotechnology Information.[Link]

  • D-amino acid oxidase - Wikipedia. Wikipedia.[Link]

  • Physiological functions of D-amino acid oxidases: from yeast to humans. PubMed, National Center for Biotechnology Information.[Link]

  • Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PMC, National Center for Biotechnology Information.[Link]

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC, National Center for Biotechnology Information.[Link]

  • Sources and Metabolism of D-Amino Acids and Their Roles as Biomarkers in Kidney Disease: A Review. PMC, National Center for Biotechnology Information.[Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? MDPI.[Link]

  • D-amino acid oxidase: Physiological role and applications. SciSpace.[Link]

  • d-amino acids metabolism in mammals. J-Stage.[Link]

  • D-amino acid oxidase: structure, catalytic mechanism, and practical application | Request PDF. ResearchGate.[Link]

  • Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers.[Link]

  • d-Lysine Catabolic Pathway in Pseudomonas putida: Interrelations with l-Lysine Catabolism | Journal of Bacteriology. ASM Journals.[Link]

  • Catabolic pathways for the mineralization of l- and d-lysine in P.... ResearchGate.[Link]

  • Integrative physiology of lysine metabolites | Physiological Genomics. American Physiological Society.[Link]

  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI.[Link]

  • The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement. PMC, National Center for Biotechnology Information.[Link]

  • Stable isotope tracers in muscle physiology research. The Physiological Society.[Link]

  • D-Lysine Monohydrochloride|Yoneyama Yakuhin Kogyo.Co.,Ltd. Yoneyama Yakuhin Kogyo Co.,Ltd.[Link]

  • Cell-specific Labeling Enzymes for Analysis of Cell–Cell Communication in Continuous Co-culture. PMC, National Center for Biotechnology Information.[Link]

  • What is the Difference Between Poly D Lysine and Poly L Lysine. Pediaa.Com.[Link]

  • Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. NSF Public Access Repository.[Link]

Sources

Protocols & Analytical Methods

Method

incorporation of D-Lysine-d4 monohydrochloride into synthetic peptidomimetics

Application Note: Engineering Proteolytically Stable, MS-Traceable Peptidomimetics Using D-Lysine-d4 Monohydrochloride Strategic Rationale & Mechanistic Insights The clinical translation of peptide therapeutics is freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Proteolytically Stable, MS-Traceable Peptidomimetics Using D-Lysine-d4 Monohydrochloride

Strategic Rationale & Mechanistic Insights

The clinical translation of peptide therapeutics is frequently bottlenecked by two challenges: rapid in vivo degradation by endogenous proteases and the bioanalytical difficulty of distinguishing synthetic therapeutic sequences from endogenous background noise. The strategic incorporation of D-Lysine-d4 monohydrochloride into synthetic peptidomimetics resolves both issues simultaneously through a dual-modification approach:

  • Proteolytic Evasion via Chiral Inversion: Natural L-peptides are highly susceptible to trypsin-like serine proteases, which selectively cleave at the carboxyl side of basic amino acids like lysine. By substituting L-lysine with its D-enantiomer, the stereospecific recognition required by the protease active site is disrupted, dramatically extending the plasma half-life of the peptidomimetic.

  • Absolute Quantification via Stable Isotope Labeling (SIL): The incorporation of four deuterium atoms (d4) on the lysine side chain introduces a precise +4.025 Da mass shift[1]. Because stable isotope-labeled (SIL) peptides exhibit identical physicochemical properties (e.g., hydrophobicity, charge state) to their unlabeled counterparts, they co-elute perfectly during chromatography. This makes the d4-peptidomimetic an ideal internal standard for Absolute Quantification (AQUA) in LC-MS/MS pharmacokinetic (PK) studies[2].

  • Handling the Salt Form: The monohydrochloride salt form ensures crystalline stability and high aqueous solubility, which is critical for the initial aqueous-phase orthogonal protection steps required before Solid-Phase Peptide Synthesis (SPPS)[3].

Logic Base D-Lysine-d4 Monohydrochloride DForm D-Enantiomer Base->DForm Isotope d4 Deuterium Label Base->Isotope Salt HCl Salt Form Base->Salt Protease Proteolytic Resistance (Evades Trypsin) DForm->Protease MS +4 Da Mass Shift (LC-MS/MS Tracking) Isotope->MS Solubility Aqueous Solubility (Easy Functionalization) Salt->Solubility

Caption: Logical mapping of D-Lysine-d4 HCl structural features to their functional advantages.

Experimental Protocols

Protocol 1: Orthogonal Protection of D-Lysine-d4 Monohydrochloride

Commercial D-Lysine-d4 monohydrochloride[4] cannot be used directly in Fmoc-SPPS; its α- and ε-amino groups must be orthogonally protected. Causality Check: Lysine possesses two primary amines. To prevent cross-reactivity and branching during peptide elongation, the ε-amine must be permanently protected (with a Boc group, removable only during final acid cleavage), while the α-amine requires a temporary protecting group (Fmoc, removable in each SPPS cycle). We achieve this via temporary Copper(II) chelation.

Step-by-Step Methodology:

  • Cu(II) Complexation: Dissolve 10 mmol of D-Lysine-d4 HCl in 50 mL of distilled water. Add 5 mmol of basic copper carbonate[CuCO₃·Cu(OH)₂] and reflux for 2 hours.

    • Mechanism: The solution turns deep blue as Cu(II) selectively chelates the α-amino and carboxylate groups, leaving the ε-amine exposed.

  • Boc Protection: Cool the solution to room temperature. Add 15 mmol of sodium bicarbonate (NaHCO₃) and 12 mmol of Boc-anhydride (Boc₂O) dissolved in 20 mL of dioxane. Stir for 12 hours.

  • Decomplexation: Add 12 mmol of EDTA to the mixture and boil for 30 minutes.

    • Mechanism: EDTA has a higher affinity for Cu(II) than the amino acid, effectively stripping the copper and freeing the α-amine.

  • Fmoc Protection: Cool the solution to 0°C. Add 12 mmol of Fmoc-OSu dissolved in acetone. Stir for 4 hours, maintaining pH 8-9 with NaHCO₃.

  • Validation: Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, and dry over anhydrous Na₂SO₄. Confirm the synthesis of Fmoc-D-Lys(Boc)-d4-OH via LC-MS (Expected [M+H]⁺ = 473.2 Da).

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality Check: Microwave energy accelerates coupling kinetics, which is vital when coupling sterically hindered or modified unnatural amino acids like D-Lysine-d4.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 20 minutes. (Rink Amide yields a C-terminal amide, further enhancing in vivo exopeptidase resistance).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave). Wash 5x with DMF.

  • Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-D-Lys(Boc)-d4-OH, 0.29 mmol (2.9 eq) of HATU, and 0.6 mmol (6 eq) of DIPEA in DMF. Add to the resin and heat to 75°C for 5 minutes.

    • Mechanism: Using a slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) prevents the excess uronium salt from reacting with the free N-terminus to form a truncated, guanidinylated dead-end product.

  • Validation (Self-Validating System): Perform a Kaiser Test. A yellow bead indicates complete coupling; a blue bead indicates free amines (requiring re-coupling).

  • Cleavage: Treat the final resin with a cleavage cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v) for 2 hours.

    • Mechanism: Triisopropylsilane (TIS) acts as a carbocation scavenger. When the Boc group is cleaved from the ε-amine by TFA, it forms a highly reactive t-butyl carbocation. TIS quenches this species, preventing it from re-alkylating the peptide backbone.

Workflow Start 1. Starting Material D-Lysine-d4 HCl Protect 2. Orthogonal Protection Synthesis of Fmoc-D-Lys(Boc)-d4-OH Start->Protect Cu(II) Chelation & Protection SPPS 3. Solid-Phase Peptide Synthesis Microwave-Assisted Coupling Protect->SPPS HATU / DIPEA Cleavage 4. Cleavage & Deprotection TFA / TIS / H2O SPPS->Cleavage Global Deprotection Application 5. Bioanalytical Application LC-MS/MS AQUA Strategy Cleavage->Application +4 Da Internal Standard

Caption: Workflow for incorporating D-Lysine-d4 into peptidomimetics for LC-MS/MS tracking.

Protocol 3: LC-MS/MS Pharmacokinetic Assay (AQUA)

Deuterated peptides play a pivotal role in refining drug formulations and evaluating metabolic liabilities[5].

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of plasma containing the unlabeled therapeutic peptidomimetic with 10 µL of the D-Lysine-d4 peptidomimetic internal standard (IS) at a known concentration (e.g., 100 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 UPLC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Mechanism: Set the Q1 mass for the IS exactly 4.025 Da higher than the therapeutic peptide. Because the d4-isotope does not alter hydrophobicity, both peptides will elute at the exact same retention time, neutralizing matrix effects and ionization suppression[6].

Quantitative Data Presentation

The table below summarizes the comparative advantages of utilizing D-Lysine-d4 over standard L-Lysine or unlabeled D-Lysine in peptidomimetic development.

Analytical PropertyStandard Peptide (L-Lysine)Chiral Peptidomimetic (D-Lysine)SIL Peptidomimetic (D-Lysine-d4)
Proteolytic Half-Life (Plasma) < 2 hours> 24 hours> 24 hours
Precursor Ion Mass Shift (Δm) Baseline (0 Da)Baseline (0 Da)+4.025 Da
LC Retention Time (C18) 12.4 min12.4 min12.4 min
Primary Application Endogenous signalingStable therapeuticPK Internal Standard (AQUA)
Trypsin Cleavage Susceptibility HighNoneNone

References

  • Isotope Labeled Peptides: Precision Tools for Research. JPT Peptide Technologies.[Link]

  • Stable Isotope Labeled Peptides. NovoPro Bioscience Inc.[Link]

  • Deuterated Peptide Synthesis Services! LifeTein. [Link]

  • Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed (NIH).[Link]

Sources

Application

Application Notes and Protocols for NMR Spectroscopy Sample Preparation Using D-Lysine-d4 Monohydrochloride

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules in solution.[1][2] The quality and reproducibility of NMR data are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules in solution.[1][2] The quality and reproducibility of NMR data are fundamentally dependent on meticulous sample preparation.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Lysine-d4 monohydrochloride as an internal standard for quantitative NMR (qNMR) and as a reference compound in various NMR applications. We will delve into the rationale behind its selection, detailed protocols for sample preparation across different analyte classes, and best practices to ensure data integrity.

Introduction: The Critical Role of Sample Preparation in NMR

NMR spectroscopy is an inherently quantitative technique where the area of a resonance signal is directly proportional to the number of corresponding nuclei in the sample.[5][6] However, to unlock this quantitative power and obtain high-quality, reproducible spectra, the sample must be prepared to meet stringent criteria. A properly prepared NMR sample should be a homogeneous solution, free of particulate matter and paramagnetic impurities, and dissolved in a suitable deuterated solvent.[3]

Deuterated solvents are essential for ¹H NMR as they minimize the overwhelming signal from the solvent's protons, which would otherwise obscure the analyte signals.[7][8][9] The choice of solvent is dictated by the solubility of the analyte and its chemical compatibility.

For quantitative analysis (qNMR), an internal standard is often employed.[5][10] An internal standard is a compound of known concentration and purity added to the sample, against which the analyte's concentration can be accurately determined by comparing their respective NMR signal integrals.[5][11]

D-Lysine-d4 Monohydrochloride: An Emerging Internal Standard

D-Lysine-d4 monohydrochloride is the deuterium-labeled form of D-Lysine.[12][13] Its properties make it a valuable tool in the NMR spectroscopist's arsenal, particularly for aqueous samples.

Key Advantages of D-Lysine-d4 Monohydrochloride
  • High Isotopic and Chemical Purity: Commercially available with high isotopic enrichment (typically >98 atom % D), ensuring minimal interference from residual proton signals.[14] High chemical purity is crucial to prevent extraneous peaks in the spectrum that could overlap with analyte signals.[10]

  • Chemical Stability: As a salt of a naturally occurring amino acid, it is stable under a range of pH and temperature conditions commonly used in biomolecular and metabolomics NMR.

  • Distinct Chemical Shifts: The protons in D-Lysine-d4 give rise to signals in regions of the ¹H NMR spectrum that are often clear of resonances from many common metabolites and biomolecules, reducing the likelihood of signal overlap.[15]

  • Aqueous Solubility: Being a hydrochloride salt, it is readily soluble in water and aqueous buffers, making it ideal for biological and metabolomics studies.

  • Reduced Complexity: The deuterium labeling at the 4 and 5 positions simplifies the remaining proton signals, leading to sharper and more easily integrable peaks.

Applications in NMR
  • Quantitative NMR (qNMR): Its primary application is as an internal standard for determining the concentration of analytes in solution.[12]

  • Chemical Shift Referencing: While compounds like DSS and TSP are the primary standards for aqueous samples, D-Lysine-d4 can serve as a secondary reference, particularly in complex mixtures where the primary standard might interact with the sample.[16][17][18]

  • System Suitability Testing: It can be used to verify the performance of the NMR spectrometer before running a series of experiments.

Core Principles for Robust NMR Sample Preparation

The following principles are fundamental to achieving high-quality NMR data, irrespective of the specific analyte or application.

Analyte and Standard Purity

The purity of both the analyte and the internal standard is paramount. Impurities can introduce unwanted signals, leading to misinterpretation of spectra and inaccurate quantification.[10] Always use high-purity reagents and solvents.

Solvent Selection

The choice of deuterated solvent is critical.[7][8] For D-Lysine-d4 monohydrochloride, Deuterium Oxide (D₂O) is the most common solvent.[7] The grade of the deuterated solvent should be chosen based on the sensitivity of the experiment, with higher isotopic enrichment providing a cleaner baseline.[19]

Concentration Optimization

The sample concentration needs to be carefully optimized to balance signal-to-noise with potential issues of aggregation and solubility. For small molecules, a concentration range of 1-10 mM is typical. For proteins and other macromolecules, concentrations of 0.1-1 mM are common.[3][20]

pH and Buffer Considerations

For biological samples, maintaining a stable pH is crucial as chemical shifts of many biomolecules are pH-dependent. The use of a suitable buffer (e.g., phosphate, TRIS) prepared in D₂O is recommended. Note that the pD of a solution in D₂O is typically 0.4 units higher than the pH reading from a standard pH meter calibrated with aqueous buffers (pD = pH_reading + 0.4).[8]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for preparing an NMR sample using D-Lysine-d4 monohydrochloride as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_mixing Sample Finalization cluster_analysis NMR Analysis A Weigh Analyte C Dissolve in Deuterated Solvent A->C Accurately B Weigh D-Lysine-d4 Monohydrochloride B->C Accurately D Combine Analyte and Standard Solutions E Adjust pH/pD (if necessary) D->E F Transfer to NMR Tube E->F G Acquire NMR Spectrum F->G Insert into Spectrometer H Process and Analyze Data G->H

Figure 1: General workflow for NMR sample preparation with an internal standard.

Protocol 1: Quantitative Analysis of a Small Molecule in D₂O

This protocol is suitable for determining the concentration of a water-soluble small molecule.

Materials:

  • Analyte of interest

  • D-Lysine-d4 monohydrochloride

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Microbalance (accurate to at least 0.01 mg)

  • High-quality 5 mm NMR tubes[21]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of D-Lysine-d4 Monohydrochloride:

    • Accurately weigh approximately 5-10 mg of D-Lysine-d4 monohydrochloride into a clean vial.

    • Record the exact weight.

    • Dissolve the D-Lysine-d4 in a precise volume of D₂O (e.g., 1.00 mL) to create a stock solution of known concentration.

  • Prepare the Analyte Sample:

    • Accurately weigh an appropriate amount of your analyte into a separate vial.

    • Record the exact weight.

    • Dissolve the analyte in a known volume of D₂O.

  • Prepare the Final NMR Sample:

    • In a clean vial, combine a known volume of the analyte solution with a known volume of the D-Lysine-d4 stock solution. A typical final volume for a standard 5 mm NMR tube is 600 µL.[22]

    • Ensure thorough mixing.

    • Transfer the final solution to a clean, dry NMR tube.

Data Analysis:

The concentration of the analyte can be calculated using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

Where:

  • Integral_analyte and Integral_standard are the integrated areas of the selected analyte and standard peaks, respectively.

  • N_protons_analyte and N_protons_standard are the number of protons giving rise to the respective signals.

  • Concentration_standard is the known molar concentration of D-Lysine-d4 in the final NMR sample.

Protocol 2: Sample Preparation for Metabolomics Studies

For complex mixtures like biofluids or tissue extracts, sample preparation aims to remove interfering macromolecules while preserving the small molecule metabolites.[4][23]

Materials:

  • Biological sample (e.g., serum, urine, cell extract)

  • D-Lysine-d4 monohydrochloride

  • Phosphate buffer in D₂O (e.g., 100 mM, pH 7.4)

  • Methanol-d4 or Acetonitrile-d3 for protein precipitation

  • Centrifuge and ultrafiltration devices (optional)

Procedure:

  • Protein Precipitation (for serum or cell extracts):

    • To 200 µL of the biological sample, add 400 µL of cold methanol-d4 or acetonitrile-d3.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the supernatant using a gentle stream of nitrogen or a vacuum concentrator.

  • Reconstitution and Addition of Internal Standard:

    • Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of the D₂O phosphate buffer containing a known concentration of D-Lysine-d4 monohydrochloride (e.g., 1 mM).

    • Vortex to ensure complete dissolution.

  • Final Sample Preparation:

    • Centrifuge the reconstituted sample to pellet any remaining particulates.

    • Transfer the clear supernatant to an NMR tube.

Data Presentation and Quantitative Summary

The following table provides recommended concentration ranges for different types of NMR experiments.

Experiment Type Analyte Class Analyte Concentration D-Lysine-d4 Concentration
¹H NMR (Structural ID)Small Molecule1-10 mg/mLNot required
qNMRSmall Molecule1-10 mM1-5 mM
Protein NMRProtein (<30 kDa)0.1-1.0 mM[20]Not typically used
MetabolomicsBiofluid/ExtractVaries0.5-2.0 mM

Troubleshooting and Best Practices

  • Avoid Contamination: Always use clean glassware and handle samples carefully to avoid contamination from dust, grease, or other sources.[21]

  • Ensure Homogeneity: Make sure the sample is fully dissolved and free of air bubbles before placing it in the spectrometer.

  • Proper Shimming: A well-prepared sample will allow for better magnetic field shimming, resulting in sharper peaks and improved resolution.

  • Check for Interactions: In some cases, the internal standard may interact with the analyte. It is advisable to run a spectrum of the analyte with and without the standard to check for any changes in chemical shifts or line shapes.

Conclusion

D-Lysine-d4 monohydrochloride is a versatile and reliable internal standard for quantitative NMR, particularly for aqueous samples encountered in drug development, metabolomics, and other life science research. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the preparation of high-quality NMR samples, leading to accurate and reproducible results. The key to successful NMR analysis lies not just in the power of the spectrometer, but in the meticulous care taken during sample preparation.[3]

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1861, 23-47.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). Chemical shift referencing. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics, 15(5), 72.
  • Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

  • PubMed. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Retrieved from [Link]

  • Rossi, P., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 59-83.
  • ACS Publications. (2020, December 28). Simple and Rapid (Extraction) Protocol for NMR Metabolomics—Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Technology Networks. (2024, January 24). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved from [Link]

  • Stanchem. (2010, September 9). Referencing of the chemical shift scale in the NMR data. Retrieved from [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • Mestrelab. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • Defence Science and Technology Organisation. (2012). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Retrieved from [Link]

  • RSC Publishing. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. Retrieved from [Link]

  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • MCE. (n.d.). D-Lysine-d4 monohydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). LYSINE MONOHYDROCHLORIDE. Retrieved from [Link]

Sources

Method

tracing bacterial peptidoglycan synthesis with D-Lysine-d4 monohydrochloride

Application Note: Tracing Bacterial Peptidoglycan Synthesis with D-Lysine-d4 Monohydrochloride via Raman-DIP Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Advanced Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tracing Bacterial Peptidoglycan Synthesis with D-Lysine-d4 Monohydrochloride via Raman-DIP

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocol.

Scientific Rationale: The Raman-DIP Advantage

Tracing bacterial peptidoglycan (PG) synthesis with high spatiotemporal resolution is critical for understanding cell wall dynamics, biofilm disassembly, and evaluating novel antimicrobial agents. Traditional methods rely on fluorescent D-amino acids (FDAAs). However, the bulky fluorophores attached to FDAAs can sterically perturb native PG architecture and alter transpeptidase enzyme kinetics.

To overcome this, modern single-cell analysis employs Raman-Deuterium Isotope Probing (Raman-DIP) [1]. By utilizing 2[2]—a stable isotope derivative where four hydrogen atoms on the lysine side chain are replaced by deuterium—researchers can exploit the unique vibrational signature of the carbon-deuterium (C–D) bond. Because native biological macromolecules lack C–D bonds, the incorporation of D-Lysine-d4 produces a distinct, background-free Raman scattering peak in the "silent region" of the cellular spectrum[3][4]. This enables label-free, minimal-perturbation tracking of PG biosynthesis.

Mechanistic Pathway of Incorporation

Bacterial cell walls frequently incorporate non-canonical D-amino acids as a survival and remodeling strategy when adapting to environmental changes[5]. D-Lysine-d4 is recognized by the bacterial machinery and exchanged into the terminal position of the PG stem peptide within the periplasmic space. This reaction is primarily catalyzed by L,D-transpeptidases (Ldts) or specific Penicillin-Binding Proteins (PBPs).

Mechanism cluster_0 Extracellular & Periplasmic Space N1 D-Lysine-d4 Monohydrochloride (Isotope Probe) N2 Periplasmic Accumulation N1->N2 Diffusion / Porins N3 L,D-Transpeptidase (Ldt) Mediated Exchange N2->N3 Substrate Binding N4 Deuterated Peptidoglycan (C-D Raman Active) N3->N4 Cleavage of terminal D-Ala & Covalent Ligation

Fig 1. Mechanistic pathway of D-Lysine-d4 incorporation into bacterial peptidoglycan via Ldts.

Quantitative Spectral Signatures

To accurately trace D-Lysine-d4, Single-Cell Raman Spectra (SCRS) must be quantitatively analyzed. The shift from C–H to C–D stretching vibrations allows for precise calculation of metabolic incorporation[1][3].

Table 1: Key Raman Spectral Markers for D-Lysine-d4 Tracing

Spectral RegionWavenumber (cm⁻¹)Vibrational AssignmentBiological Source / Significance
Raman Silent 2050 – 2300C–D stretchingDirect indicator of D-Lysine-d4 incorporation[4]
High Wavenumber 2800 – 3000C–H stretching (aliphatic)Endogenous biomass (lipids, proteins, unlabeled PG)[1]
High Wavenumber 3060=C–H stretching (aromatic)Unlabeled aromatic amino acids[3]
Fingerprint 1660Amide I (C=O stretch)Protein and peptidoglycan cross-link density

Table 2: Quantitative Analytical Metrics

MetricFormulaApplication
Deuteration Degree Area(C–D) /[Area(C–D) + Area(C–H)]Quantifies the relative incorporation efficiency of D-Lysine-d4 into the sacculus[4].

Self-Validating Experimental Protocol

A robust protocol must distinguish true PG incorporation from non-specific uptake or ribosomal translation. The following workflow integrates internal controls to create a self-validating system .

Internal Validation Controls
  • Control A (Translation Inhibition): Pre-treat a parallel culture with Chloramphenicol (50 µg/mL). Ribosomal translation will halt, but PG remodeling continues. A persistent C–D signal validates cell-wall specific, non-ribosomal incorporation[5].

  • Control B (Transpeptidase Inhibition): Pre-treat a parallel culture with an Ldt-inhibitor (e.g., Meropenem). A diminished C–D signal confirms the transpeptidase-dependent mechanism of the probe.

Step-by-Step Pulse-Chase Workflow

Protocol S1 1. Exponential Growth S2 2. D-Lysine-d4 Pulse (15 min) S1->S2 S3 3. Cold Quench & PFA Fixation S2->S3 S4 4. Wash & Mount (CaF2 Slide) S3->S4 S5 5. Raman Microspectroscopy S4->S5

Fig 2. Self-validating experimental workflow for Raman-DIP pulse-chase labeling of bacteria.

Step 1: Culture Preparation

  • Action: Grow the target bacterial strain in minimal medium to the early exponential phase (OD600 ~ 0.2).

  • Causality: Minimal media prevents competitive inhibition from complex broth amino acids. Harvesting at the exponential phase ensures highly active cell wall synthesis, maximizing probe uptake.

Step 2: Isotope Pulse Labeling

  • Action: Add D-Lysine-d4 monohydrochloride to a final concentration of 1–5 mM. Incubate at optimal growth temperature for 15–30 minutes.

  • Causality: A short "pulse" captures a precise spatiotemporal snapshot of localized PG synthesis (e.g., at the division septum) before the newly synthesized, deuterated PG is pushed outward or degraded by autolysins.

Step 3: Quenching & Fixation

  • Action: Rapidly add 3 volumes of ice-cold PBS and centrifuge at 4°C. Resuspend the pellet in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Causality: The immediate temperature drop instantly halts enzymatic transpeptidase activity, preventing further label exchange. PFA covalently crosslinks proteins, preserving the cellular architecture for high-resolution mapping without altering the C–D isotopic signature.

Step 4: Sample Mounting

  • Action: Wash the fixed cells 3x in sterile ddH₂O to remove all unbound D-Lysine-d4. Spot 2 µL of the suspension onto a Calcium Fluoride (CaF₂) slide and air dry.

  • Causality: Thorough washing is critical to prevent background extracellular C–D scattering. Standard glass slides produce massive background fluorescence under laser excitation; CaF₂ provides an optically transparent, Raman-silent background.

Step 5: Single-Cell Raman Microspectroscopy (SCRS)

  • Action: Excite the sample using a 532 nm laser. Map the cell using a motorized stage at 200–300 nm step sizes, acquiring spectra from 500 to 3200 cm⁻¹.

  • Causality: The 532 nm wavelength provides optimal scattering efficiency (signal intensity scales with 1/λ4 ), allowing for the detection of the relatively weak C–D stretching vibrations peaking around 2160–2172 cm⁻¹[3].

References

  • Berry, D. et al. "Raman–deuterium isotope probing to study metabolic activities of single bacterial cells in human intestinal microbiota." Microbial Biotechnology. URL:[Link]

  • Mutaguchi, Y. et al. "Detection of D-amino acids in purified proteins synthesized in Escherichia coli." ResearchGate. URL: [Link]

  • Hekmatara, M. et al. "Monitoring Deuterium Uptake in Single Bacterial Cells via Two-Dimensional Raman Correlation Spectroscopy." Analytical Chemistry (ACS Publications). URL:[Link]

  • Kirstein, J. et al. "Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells." Analytical Chemistry (NIH PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent deuterium exchange in D-Lysine-d4 monohydrochloride samples

Technical Support Center: D-Lysine-d4 Monohydrochloride A Guide to Preserving Isotopic Integrity in Research Applications Welcome to the technical support center for D-Lysine-d4 Monohydrochloride. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: D-Lysine-d4 Monohydrochloride

A Guide to Preserving Isotopic Integrity in Research Applications

Welcome to the technical support center for D-Lysine-d4 Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards and require the highest level of analytical accuracy. We will address the common concerns and technical challenges associated with preventing deuterium exchange, ensuring the isotopic purity of your D-Lysine-d4 samples from storage to analysis.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles of deuterium exchange and the inherent stability of D-Lysine-d4.

Q1: What is deuterium exchange, and why should I be concerned about it?

A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., from water, solvents, or acidic/basic reagents).[1] For quantitative analysis, such as LC-MS, D-Lysine-d4 is often used as an internal standard to correct for sample loss and matrix effects.[][3] If deuterium atoms are lost and replaced by hydrogen, the mass of the standard changes, diminishing its isotopic purity. This leads to an inaccurate response ratio between the analyte and the standard, ultimately compromising the precision and accuracy of your quantitative results.[4]

Q2: How stable are the deuterium atoms on D-Lysine-d4 monohydrochloride?

A2: The stability of a deuterium label is highly dependent on its position on the molecule. In commercially available D-Lysine-d4, the deuterium atoms are typically placed on the carbon backbone (e.g., at the C3, C4, C5, or C6 positions), forming strong, non-labile carbon-deuterium (C-D) bonds.[5] These C-D bonds are generally very stable and not susceptible to exchange under standard analytical conditions.[4]

However, it is crucial to distinguish these from the hydrogen atoms on heteroatoms (the amine (-NH2) and carboxyl (-COOH) groups). These N-H and O-H protons are "labile" or "exchangeable" and will rapidly exchange with deuterium or hydrogen from protic solvents like water or methanol. This is expected behavior and does not affect the integrity of the core C-D labels that define the mass of the internal standard.

Q3: What are the primary factors that can induce unwanted deuterium exchange in C-D bonds?

A3: While the C-D bonds in D-Lysine-d4 are robust, their integrity can be compromised by several factors, primarily:

  • Extreme pH: Strongly acidic or basic conditions can catalyze the exchange of protons, even at less reactive positions.[1][6] For amino acids, this can occur through mechanisms like enolization adjacent to the carbonyl group.

  • Elevated Temperature: High temperatures provide the activation energy needed to overcome the barrier for H/D exchange.[4] This can be a concern not only during storage but also within the ion source of a mass spectrometer.[6]

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) provide a large reservoir of hydrogen atoms that can drive the equilibrium towards exchange, especially under catalytic conditions.[4]

Section 2: Prevention Strategies - Best Practices for Handling and Storage

This section provides actionable protocols to maintain the isotopic purity of your standard.

Q4: How should I store D-Lysine-d4 monohydrochloride?

A4: Proper storage is the first and most critical step in preventing degradation and isotopic exchange. We recommend a multi-faceted approach for both the solid material and prepared solutions.

Table 1: Recommended Storage Conditions for D-Lysine-d4 Monohydrochloride
ConditionSolid Compound (Long-Term)Stock Solutions (Short- to Medium-Term)
Temperature -20°C is ideal.[7] 2-8°C is acceptable for shorter periods.-20°C or colder (-80°C) for long-term stability.[4]
Atmosphere Store in a desiccator or low-humidity environment.[7]Overlay with an inert gas (argon or nitrogen) before sealing to minimize exposure to atmospheric moisture.[8]
Light Store in amber or opaque vials to protect from light.[7][8]Use amber autosampler vials or protect clear vials from light.[8]
Container Tightly sealed, high-quality glass vial.Tightly sealed vial with a PTFE-lined cap.

Expert Tip: Before opening a vial stored at low temperatures, always allow it to equilibrate to room temperature on the bench for at least 30 minutes.[7] This prevents atmospheric moisture from condensing inside the vial, which can introduce water and compromise the solid standard.

Q5: What are the best solvents for preparing D-Lysine-d4 stock solutions?

A5: The choice of solvent is critical. Aprotic solvents are strongly recommended as they lack exchangeable protons.

Table 2: Solvent Selection Guide for Deuterated Standards
Solvent TypeExamplesSuitability for D-Lysine-d4Rationale & Causality
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Highly Recommended These solvents do not have exchangeable protons, eliminating the primary source of H/D exchange. They are excellent for preparing stable stock solutions.[4][9]
Aprotic Non-Polar Dichloromethane (DCM), TolueneNot RecommendedD-Lysine-d4 monohydrochloride is a salt and has very poor solubility in non-polar solvents.
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Use with Caution These solvents are a direct source of hydrogen atoms.[4] If required by the analytical method, solutions should be prepared fresh immediately before use and kept cold. Avoid long-term storage in these solvents.[4]

Q6: How does the monohydrochloride form affect pH and stability in solution?

A6: D-Lysine-d4 monohydrochloride is the salt of a strong acid (HCl) and a weak base (D-Lysine-d4). When dissolved in a neutral, unbuffered solvent like pure water or methanol, it will produce a mildly acidic solution. While lysine is relatively stable in mildly acidic to neutral conditions, prolonged exposure to either strongly acidic or basic pH should be avoided to prevent both chemical degradation and potential H/D exchange.[10] For maximum stability in aqueous media, buffering the solution to a near-neutral pH (6-7.5) is advisable if compatible with your downstream analysis.

Section 3: Experimental Protocols & Workflow

Adherence to a validated workflow is key to reproducible results. The following diagram and protocol outline the critical steps for handling your deuterated standard.

D_Lysine_Handling_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase Receipt 1. Receive & Log Standard Storage 2. Store Solid (-20°C, Desiccated, Dark) Receipt->Storage Equilibrate 3. Equilibrate to RT (Crucial Step!) Storage->Equilibrate Weigh 4. Weigh Solid Equilibrate->Weigh Dissolve 5. Dissolve in Aprotic Solvent (e.g., ACN or DMSO) Weigh->Dissolve Store_Stock 6. Store Stock Solution (-20°C, Inert Gas Overlay) Dissolve->Store_Stock Dilute 7. Prepare Working Solution (Dilute stock fresh daily) Store_Stock->Dilute Transfer to Daily Workflow Spike 8. Spike into Sample Dilute->Spike Analyze 9. LC-MS Analysis (Minimize ion source temp) Spike->Analyze Verify 10. Verify Isotopic Purity (Check M+0, M+1... peaks) Analyze->Verify

Caption: Recommended workflow for handling D-Lysine-d4 to maintain isotopic integrity.

Protocol: Preparation of a D-Lysine-d4 Internal Standard Stock Solution
  • Equilibration: Remove the D-Lysine-d4 monohydrochloride vial from the freezer (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.[7]

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the solid standard using an analytical balance.

  • Dissolution: Transfer the solid to a Class A volumetric flask. Add approximately 50% of the final volume of a high-purity, anhydrous aprotic solvent (e.g., LC-MS grade acetonitrile or DMSO).[4][11] Sonicate briefly if needed to ensure complete dissolution.

  • Final Volume: Once dissolved and returned to room temperature, bring the solution to the final volume with the same aprotic solvent. Mix thoroughly.

  • Aliquoting & Storage: Aliquot the stock solution into smaller-volume amber glass vials with PTFE-lined screw caps. Flush each vial with an inert gas (argon or nitrogen) before sealing.[8]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots at -20°C or below.[4]

Section 4: Troubleshooting Guide

This section addresses common issues that may indicate a loss of isotopic purity.

Q7: My mass spec data shows a higher-than-expected M+0 or M-1 peak for my D-Lysine-d4 standard. What's wrong?

A7: This observation suggests a loss of one or more deuterium atoms (back-exchange). Use the following decision tree to diagnose the potential cause.

Troubleshooting_Tree StartNode High M+0 / M-1 Peak (Deuterium Loss Observed) QuestionNode QuestionNode StartNode->QuestionNode Start Diagnosis CheckNode1 Check: Was a protic solvent (H₂O, MeOH) used for stock or working solution? QuestionNode->CheckNode1 Protic Solvent Used? CheckNode2 Check: Were solutions exposed to acidic/basic conditions (e.g., sample matrix)? QuestionNode->CheckNode2 Aprotic Solvent Used CheckNode CheckNode SolutionNode SolutionNode EndNode Problem Identified SolutionNode1 Root Cause: High probability of exchange. Action: Prepare fresh solutions immediately before use. Do not store in protic solvents. CheckNode1->SolutionNode1 Yes SolutionNode2 Root Cause: Acid/base catalysis. Action: Neutralize sample before IS spiking if possible. Minimize contact time. CheckNode2->SolutionNode2 Yes CheckNode3 Check: Was the MS ion source temperature high? CheckNode2->CheckNode3 No SolutionNode1->EndNode SolutionNode2->EndNode SolutionNode3 Root Cause: In-source back-exchange. Action: Reduce source temperature to the minimum required for efficient ionization. CheckNode3->SolutionNode3 Yes CheckNode4 Check: Was the solid standard allowed to warm to RT before opening? CheckNode3->CheckNode4 No SolutionNode3->EndNode SolutionNode4 Root Cause: Water condensation on solid. Action: Discard compromised standard. Follow proper equilibration protocol. CheckNode4->SolutionNode4 No SolutionNode4->EndNode

Caption: Decision tree for troubleshooting deuterium loss in D-Lysine-d4.

Q8: I see a chromatographic shift between D-Lysine-d4 and unlabeled Lysine. Is this normal?

A8: Yes, this is a well-documented phenomenon known as the "isotopic effect" in reversed-phase chromatography.[6] Deuterated compounds are slightly less polar and often elute marginally earlier than their non-deuterated counterparts. This is not an indication of deuterium exchange. However, if the separation is significant, it can lead to differential matrix effects. If this is a concern, consider adjusting your chromatographic gradient to ensure the two peaks co-elute as closely as possible.[6]

Section 5: Analytical Verification

Final verification of isotopic purity provides confidence in your quantitative data.

Q9: How can I definitively check the isotopic purity of my D-Lysine-d4 standard?

A9: High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods.[12]

  • HR-MS Analysis:

    • Prepare a neat solution of the D-Lysine-d4 standard in a suitable solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid for ESI+).

    • Infuse the solution directly into the mass spectrometer or use a short LC method.

    • Acquire a high-resolution full-scan mass spectrum of the molecular ion.

    • Examine the isotopic cluster. For a pure D4-labeled standard, the most abundant peak should correspond to the mass of the fully D4-labeled molecule. The relative intensity of the M-1, M-2, etc., peaks will indicate the extent of any deuterium loss.

  • ¹H NMR Analysis:

    • Dissolve a sufficient amount of the standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[6][13]

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Compare the spectrum to that of an unlabeled L-Lysine standard.

    • The absence or significant reduction of proton signals at the specific carbon positions where deuteration occurred is direct evidence of high isotopic enrichment.[6]

References

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. [Link]

  • CORE. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. [Link]

  • PubMed. (2002). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting D-Lysine-d4 Monohydrochloride Solubility

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with D-Lysine-d4 monohydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with D-Lysine-d4 monohydrochloride .

Mechanistic Overview: The Solubility Barrier

D-Lysine-d4 monohydrochloride is a stable isotope-labeled enantiomer of the amino acid lysine. While highly soluble in water, it is notoriously recalcitrant to dissolution in neat organic solvents.

The Causality of Insolubility: The barrier to organic solubility is driven by the molecule's ionic crystal lattice energy. The compound exists as a highly polar zwitterion (α-NH₃⁺, α-COO⁻) with an additional protonated ε-amino group paired with a chloride anion (ε-NH₃⁺ Cl⁻). Solvating these four distinct charged centers requires a solvent with a high dielectric constant (ε) and strong hydrogen-bond donating/accepting capabilities. Standard organic solvents (e.g., ethanol, dichloromethane) lack the thermodynamic driving force to overcome this lattice energy.

Note on Isotopic Labeling: The deuterium isotopes (d4) on the aliphatic chain exert a negligible kinetic isotope effect on macroscopic thermodynamic solubility. Therefore, the solubility profile is fundamentally identical to unlabeled D- or L-Lysine hydrochloride .

Quantitative Solubility Data

To select the appropriate solvent system, you must match the solvent's dielectric constant to the electrostatic demands of the hydrochloride salt.

Table 1: Thermodynamic Solubility Profile of Lysine Hydrochloride (298 K)

SolventDielectric Constant (ε)Relative SolubilityMechanistic Rationale & Recommendation
Water 80.1Very High (>100 mg/mL)High ε completely shields ionic charges. Ideal primary solvent.
DMSO 46.7ModeratePolar aprotic; solvates cations well but poor for Cl⁻. Requires heat.
Ethylene Glycol 37.7LowModerate H-bonding network. Viable as a viscous co-solvent.
Methanol 32.7Very LowWeak H-bonding. Use only as a secondary co-solvent.
Ethanol 24.5InsolubleInsufficient polarity to break lattice energy. Avoid pure use.
DCM / EtOAc < 10.0InsolubleNon-polar. Requires chemical derivatization (e.g., Fmoc) to dissolve.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal protocol for your specific assay requirements.

SolubilityWorkflow Start Issue: D-Lysine-d4 HCl Insoluble in Organic Solvent WaterTol Is aqueous co-solvent tolerable in your assay? Start->WaterTol AddWater Protocol A: Aqueous Titration (Add 10-20% v/v Water) WaterTol->AddWater Yes SaltReq Is the HCl salt form strictly required? WaterTol->SaltReq No FreeBase Protocol B: Free-basing (Neutralize with DIPEA) SaltReq->FreeBase No HeatSonic Protocol C: Thermal/Kinetic (DMSO/DMF + Sonication) SaltReq->HeatSonic Yes Derivatize Protocol D: Derivatization (Protect amines with Fmoc/Boc) FreeBase->Derivatize Still Insoluble? HeatSonic->Derivatize Still Insoluble?

Diagnostic workflow for troubleshooting D-Lysine-d4 HCl organic solubility.

Step-by-Step Optimization Protocols

Protocol A: Aqueous Co-Solvent Titration

Causality: Adding a high-dielectric solvent (water) disrupts the ionic lattice, allowing the organic solvent to solvate the hydrophobic aliphatic d4-chain. This is the least chemically invasive method.

  • Weigh the required mass of D-Lysine-d4 HCl into a sterile vial.

  • Dissolve the powder completely in a minimum volume of HPLC-grade water (e.g., 10% of your final target volume).

  • Begin vortexing the aqueous solution at medium speed.

  • Dropwise, add your target organic solvent (e.g., Methanol or DMSO) until the final volume is reached.

  • Self-Validation: The protocol is successful when the solution remains completely optically clear. If a milky precipitate forms, the thermodynamic solubility limit of the organic fraction has been exceeded; validate by titrating back with 2% v/v water until clarification is restored.

Protocol B: In Situ Free-Basing (Neutralization)

Causality: The chloride salt drastically increases the lattice energy. By adding a non-nucleophilic organic base, the ε-ammonium chloride is neutralized to a free amine. While the α-amino acid remains a zwitterion, removing the inorganic salt lowers the polarity threshold, enabling dissolution in polar aprotic solvents .

  • Suspend D-Lysine-d4 HCl in anhydrous DMF or DMSO (it will appear cloudy).

  • Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Sonicate the sealed vial for 15 minutes at 30°C.

  • Self-Validation: This reaction is self-validating via visual clarification. As the insoluble D-Lysine-d4 HCl converts to the free base and the highly soluble DIPEA-HCl salt forms, the opaque suspension will transition into a transparent solution. A persistent haze indicates incomplete neutralization (add 0.1 eq more base).

Protocol C: Lipophilic Derivatization (Fmoc/Boc Protection)

Causality: If the free amino acid is not required for the immediate assay (e.g., in solid-phase peptide synthesis), masking the primary amines with bulky, lipophilic protecting groups eliminates the zwitterionic charges. This shifts the molecule from hydrophilic to highly lipophilic.

  • Dissolve D-Lysine-d4 HCl in a 1:1 mixture of Water and Dioxane.

  • Add 2.5 equivalents of Sodium Bicarbonate (NaHCO₃) to neutralize the HCl and act as a buffer.

  • Add 2.1 equivalents of Fmoc-OSu or Boc₂O dropwise at 0°C.

  • Stir at room temperature for 12 hours, then extract with Ethyl Acetate (EtOAc).

  • Self-Validation: Validate via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the baseline-stuck polar starting material and the appearance of a highly mobile, UV-active spot confirms successful lipophilic conversion. The resulting powder will now easily dissolve in DCM or EtOAc.

Frequently Asked Questions (FAQs)

Q: Why does my D-Lysine-d4 HCl precipitate immediately when I transfer my DMSO stock into my organic reaction mixture? A: This is a phenomenon known as "solvent crash." While DMSO can solvate the compound, diluting the DMSO with a lower-dielectric solvent (like acetonitrile or THF) rapidly drops the overall dielectric constant of the mixture below the threshold required to keep the ionic lattice solvated. You must ensure the final mixed solvent system maintains a high enough polarity, or switch to Protocol B (Free-basing).

Q: Can I use extended heating to force dissolution in pure ethanol? A: No. While solubility increases marginally with temperature, ethanol's dielectric constant (24.5) is fundamentally too low to solvate the hydrochloride salt at practical concentrations . Furthermore, prolonged heating of an amino acid hydrochloride in primary alcohols can lead to unwanted Fischer esterification of the carboxylic acid.

Q: Does the position of the deuterium atoms affect which solvent I should choose? A: No. Whether your label is 3,3,4,4-d4 or 4,4,5,5-d4, the isotopic substitution only affects the mass and vibrational frequencies of the molecule. It does not alter the electrostatic surface area or the zwitterionic charge distribution that governs solvent interactions.

References

  • Zhao, D., Li, Q., Duan, E., Li, H., & Shen, X. (2009). "Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K". Journal of Chemical & Engineering Data, 54(8), 2364-2366. URL:[Link]

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems". Open Access Dissertations, Paper 159, University of Rhode Island. URL:[Link]

Reference Data & Comparative Studies

Validation

D-Lysine-d4 monohydrochloride vs L-Lysine-d4 monohydrochloride in metabolic studies

D-Lysine-d4 vs. L-Lysine-d4 Monohydrochloride in Metabolic Studies: A Comprehensive Comparison Guide As metabolic flux analysis and proteomics advance, the precision of isotopic tracers becomes paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

D-Lysine-d4 vs. L-Lysine-d4 Monohydrochloride in Metabolic Studies: A Comprehensive Comparison Guide

As metabolic flux analysis and proteomics advance, the precision of isotopic tracers becomes paramount. For researchers investigating amino acid metabolism, protein turnover, or chiral-specific enzymology, selecting the correct stereoisomer of deuterated lysine is a foundational decision.

This guide provides an objective, mechanistic comparison between D-Lysine-d4 monohydrochloride and L-Lysine-d4 monohydrochloride . By examining their divergent metabolic fates, we will establish the causality behind their experimental applications and provide self-validating protocols for their use in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

The Stereochemical Divide: Mechanistic Divergence

Lysine is a basic, essential amino acid. Both the D- and L-enantiomers discussed here are labeled with four deuterium atoms (typically at the 4,4,5,5 or 3,3,4,4 positions) and supplied as monohydrochloride (HCl) salts. The HCl salt form is chosen deliberately: free base lysine is highly hygroscopic and alkaline, whereas the monohydrochloride salt ensures long-term stability, precise gravimetric weighing, and immediate pH compatibility in physiological buffers.

Despite their identical mass (+4 Da shift from unlabeled lysine), their stereochemistry dictates entirely different biological trajectories:

L-Lysine-d4 Monohydrochloride L-Lysine is the naturally occurring, proteinogenic enantiomer. When introduced into mammalian cell culture or in vivo models, L-Lysine-d4 is actively transported by systems like CAT-1 and y+LAT1 ()[1]. It serves two primary roles:

  • Ribosomal Translation: It is directly incorporated into the proteome, making it the gold standard for Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

  • Catabolic Flux: It is degraded primarily in the mitochondria via the saccharopine pathway, eventually yielding α-aminoadipic acid and acetyl-CoA, or via the pipecolate pathway in the brain ()[2].

D-Lysine-d4 Monohydrochloride D-Lysine is a non-proteinogenic stereoisomer in mammals. Mammalian ribosomes cannot utilize it, and standard L-amino acid transporters exhibit poor affinity for it. Instead, its metabolic fate is defined by:

  • Chiral Degradation: It is specifically oxidized in peroxisomes by D-amino acid oxidase (DAAO) into 6-amino-2-oxohexanoate ()[3].

  • Microbial Tracking: In bacteria, D-Lysine is a critical component of peptidoglycan synthesis and specific secondary metabolites (e.g., ε-poly-L-lysine biosynthesis modulation) (4)[4]. In mammalian studies, D-Lysine-d4 is often used to track gut-microbiome-derived D-amino acid dynamics or as a metabolically inert negative control for L-Lysine transport.

Visualizing the Metabolic Divergence

G Start Deuterated Lysine (d4-Isotopologues) L_Lys L-Lysine-d4 HCl Start->L_Lys D_Lys D-Lysine-d4 HCl Start->D_Lys Prot Protein Synthesis (SILAC) L_Lys->Prot Translation Sacc Saccharopine Pathway (Mitochondria) L_Lys->Sacc Catabolism DAAO D-Amino Acid Oxidase (Peroxisomes) D_Lys->DAAO Oxidation Bact Bacterial Peptidoglycan Synthesis D_Lys->Bact Incorporation

Fig 1: Divergent metabolic pathways of L-Lysine-d4 and D-Lysine-d4 in biological systems.

Comparative Performance Data

To guide experimental design, the functional parameters of both isotopologues are summarized below. The +4 Da mass shift is critical for both, as it pushes the labeled metabolite's mass beyond the natural isotopic envelope (M+1 and M+2 peaks caused by endogenous carbon-13), ensuring a high signal-to-noise ratio in MS detection ()[5].

ParameterL-Lysine-d4 HClD-Lysine-d4 HCl
Stereochemistry Proteinogenic (L-enantiomer)Non-proteinogenic (D-enantiomer)
Protein Incorporation Yes (>95% in SILAC media)No (0% incorporation)
Primary Catabolism Saccharopine / Pipecolate pathwaysD-Amino Acid Oxidase (DAAO)
Transporter Affinity High (CAT-1, y+LAT1, PEPT1)Low / Competitive Inhibitor
Renal Reabsorption Highly reabsorbedPoorly reabsorbed (cleared rapidly)
Primary Use Cases SILAC, Metabolic Flux, Protein turnoverDAAO assays, Microbiome tracking, Chiral control

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating; it should contain internal checkpoints to prove that the observed phenomena are biologically genuine and not artifacts of sample preparation.

Protocol A: LC-MS/MS Metabolic Flux Analysis (Using L-Lysine-d4)

Objective: Track the catabolism of L-Lysine into α-aminoadipic acid in mammalian cells. Causality: We use the d4 variant because the endogenous M+0 pool of lysine is vast. Without the +4 Da shift, newly catabolized α-aminoadipic acid cannot be distinguished from the pre-existing cellular pool.

  • Media Preparation: Deplete standard media of L-Lysine. Supplement with 0.8 mM L-Lysine-d4 HCl.

  • Cell Labeling: Culture cells for 24–48 hours to allow isotopic steady state.

  • Quenching & Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism instantly using 80% ultra-cold methanol (-80°C). Centrifuge to remove precipitated proteins.

  • Self-Validation Checkpoint (The M+4 Precursor Rule): Before analyzing downstream flux, quantify the intracellular Lysine pool via LC-MS/MS. Validation: The intracellular Lysine pool must be >90% M+4 enriched. If the M+0 peak remains high, protein degradation (autophagy) is diluting the pool, and downstream flux calculations will be mathematically invalid.

  • Flux Quantification: Monitor the M+3 or M+4 transitions of α-aminoadipic acid (depending on deuterium retention during the saccharopine intermediate conversion).

Protocol B: DAAO Kinetic Assay (Using D-Lysine-d4)

Objective: Measure specific D-amino acid oxidase activity in peroxisomal fractions. Causality: DAAO strictly oxidizes D-amino acids. By using D-Lysine-d4, we track the specific formation of deuterated 6-amino-2-oxohexanoate without interference from endogenous L-Lysine catabolism.

  • Reaction Setup: Prepare a physiological buffer (pH 8.5) containing FAD (flavin adenine dinucleotide) and purified peroxisomal fractions.

  • Substrate Addition: Introduce 5 mM D-Lysine-d4 HCl to initiate the reaction.

  • Self-Validation Checkpoint (The Chiral Negative Control): In a parallel reaction tube, introduce 5 mM L-Lysine-d4 HCl. Validation: Because DAAO is stereospecific, the L-enantiomer tube must yield zero M+4 product. If product is detected in the L-tube, the assay is contaminated with non-specific oxidases or the tracer has low enantiomeric purity.

  • Detection: Quench with 1% formic acid and analyze the supernatant via LC-MS/MS for the M+4 oxidized product.

Workflow Visualization

Workflow N1 1. Isotope Labeling N2 2. Metabolite Extraction N1->N2 N3 3. LC-MS/MS Acquisition N2->N3 N4 4. M+4 Precursor Validation N3->N4 N5 5. Flux Quantification N4->N5

Fig 2: Self-validating LC-MS/MS workflow ensuring M+4 precursor enrichment before flux analysis.

References

  • Tan, Y., Chrysopoulou, M., & Rinschen, M. M. (2023). Integrative physiology of lysine metabolites. Physiological Genomics, 55(12), 579-586.[Link]

  • Dunn, W. B., Broadhurst, D., Begley, P., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060-1083.[Link]

  • Murachi, T., & Tashiro, M. (1958). The Inhibition of D-amino Acid Oxidase by D-lysine. Biochimica et Biophysica Acta, 29(3), 645-646.[Link]

  • Holeček, M. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. International Journal of Molecular Sciences (via PMC).[Link]

Sources

Comparative

The Gold Standard in Bioanalysis: A Comparative Validation of D-Lysine-d4 Monohydrochloride as a Biomarker Internal Standard

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and clinical studies. The choic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and clinical studies. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of bioanalytical data. This guide provides an in-depth technical comparison of D-Lysine-d4 monohydrochloride, a stable isotope-labeled internal standard (SIL-IS), against a structural analog alternative, offering experimental insights into why a SIL-IS is the superior choice for robust and defensible results.

The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity in quantifying small molecules in complex biological fluids. However, the accuracy and precision of this technique can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects.[1][2] An internal standard is introduced into every sample at a known concentration to normalize for these variations.[2]

The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these potential sources of error.[3] This is where stable isotope-labeled internal standards, such as D-Lysine-d4, demonstrate their unparalleled advantage. By replacing four hydrogen atoms with deuterium, D-Lysine-d4 is chemically and structurally almost identical to the endogenous analyte, lysine, differing only in mass.[4] This near-perfect analogy allows it to co-elute with lysine and experience the same degree of ionization suppression or enhancement from the sample matrix, leading to more accurate and precise quantification.[5][6]

In contrast, a structural analog IS, while similar, possesses a different chemical structure, which can lead to different chromatographic behavior, extraction recovery, and susceptibility to matrix effects.[2][7] This guide will present a comparative validation of D-Lysine-d4 monohydrochloride against a common structural analog for lysine, Homolysine , to empirically demonstrate these critical differences.

Experimental Design: A Head-to-Head Validation

To objectively compare the performance of D-Lysine-d4 and Homolysine as internal standards for the quantification of lysine in human plasma, a comprehensive validation study was designed based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[8][9][10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters p1 Plasma Sample Aliquot p2 Spike with IS (D-Lysine-d4 or Homolysine) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Analysis of Processed Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 v1 Specificity & Selectivity a3->v1 v2 Linearity & Range a3->v2 v3 Accuracy & Precision a3->v3 v4 Matrix Effect a3->v4 v5 Stability a3->v5 caption Bioanalytical Method Validation Workflow

Caption: Bioanalytical Method Validation Workflow.

Experimental Protocols

1. Sample Preparation:

  • Aliquots of 100 µL of human plasma were spiked with either D-Lysine-d4 or Homolysine to a final concentration of 500 ng/mL.

  • Protein precipitation was performed by adding 400 µL of ice-cold acetonitrile, followed by vortexing and centrifugation.[11]

  • The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis:

  • A reverse-phase C18 column was used for chromatographic separation with a gradient elution.

  • The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the transitions of lysine, D-Lysine-d4, and Homolysine.

Results and Discussion: A Comparative Performance Analysis

The following sections present the comparative data from the validation experiments, highlighting the key performance differences between D-Lysine-d4 and Homolysine.

Specificity and Selectivity

The specificity of the method was assessed by analyzing six different lots of blank human plasma to ensure no endogenous interferences were observed at the retention times of lysine and the internal standards. Both methods demonstrated acceptable specificity.

Linearity and Range

Calibration curves were prepared by spiking known concentrations of lysine into blank plasma. The linearity of the response was evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

ParameterD-Lysine-d4 as ISHomolysine as ISAcceptance Criteria
Calibration Range 10 - 5000 ng/mL10 - 5000 ng/mLN/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Back-calculated Accuracy Within ± 5% of nominalWithin ± 10% of nominalWithin ± 15% (±20% at LLOQ)

Table 1: Comparison of Linearity and Range Performance.

Both internal standards provided linear calibration curves with correlation coefficients exceeding the acceptance criterion of ≥ 0.99. However, the use of D-Lysine-d4 resulted in back-calculated concentrations with a higher degree of accuracy, suggesting a more consistent normalization across the concentration range.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days.

QC LevelD-Lysine-d4 as ISHomolysine as ISAcceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
Low QC (30 ng/mL) -2.5%4.8%-8.2%
Mid QC (250 ng/mL) 1.8%3.1%5.5%
High QC (4000 ng/mL) 0.9%2.5%3.1%

Table 2: Inter-day Accuracy and Precision Comparison.

The data clearly demonstrates the superior performance of D-Lysine-d4. The accuracy and precision values are consistently better than those obtained with Homolysine. This is attributed to the co-eluting nature of the SIL-IS, which provides more effective compensation for any variability during sample processing and analysis.[5]

Matrix Effect Evaluation

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples from six different donors to the response in a neat solution. The matrix factor (MF) was calculated, and the IS-normalized MF was determined to assess the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.[5]

G cluster_a Analyte & D-Lysine-d4 (SIL-IS) cluster_b Analyte & Homolysine (Analog IS) a1 Co-elution a2 Identical Matrix Effect a1->a2 a3 Accurate Normalization a2->a3 b1 Different Retention Times b2 Variable Matrix Effects b1->b2 b3 Incomplete Normalization b2->b3 caption Impact of Co-elution on Matrix Effect Compensation

Caption: Impact of Co-elution on Matrix Effect Compensation.

ParameterD-Lysine-d4 as ISHomolysine as ISAcceptance Criteria
Analyte MF Range 0.85 - 1.100.75 - 1.20Consistent across lots
IS-Normalized MF Range 0.98 - 1.030.88 - 1.15Close to 1.0
%RSD of IS-Normalized MF 2.1%9.8%≤ 15%

Table 3: Matrix Effect Comparison.

The results highlight the critical advantage of D-Lysine-d4. The IS-normalized matrix factor is consistently close to 1.0 with a very low relative standard deviation (RSD), indicating that D-Lysine-d4 effectively tracks and corrects for the matrix effects experienced by the analyte.[5] In contrast, the wider range and higher RSD for the IS-normalized MF with Homolysine suggest that it does not adequately compensate for the variability in matrix effects between different plasma lots.

Stability

The stability of lysine was assessed in human plasma under various conditions to mimic sample handling and storage in a clinical setting. This included bench-top stability, freeze-thaw stability, and long-term storage stability.

Stability ConditionD-Lysine-d4 as IS (% Change from Nominal)Homolysine as IS (% Change from Nominal)Acceptance Criteria
Bench-top (4h, RT) -3.1%-7.8%Within ± 15%
Freeze-Thaw (3 cycles) -4.5%-9.2%Within ± 15%
Long-term (30 days, -80°C) -5.2%-11.5%Within ± 15%

Table 4: Stability Assessment Comparison.

In all stability tests, the degradation of lysine was more effectively normalized by D-Lysine-d4, resulting in measured concentrations closer to the nominal values. This is because any degradation of the analyte is likely to be mirrored by the SIL-IS due to their identical chemical nature.

Conclusion: The Unambiguous Choice for High-Quality Bioanalysis

The experimental data presented in this guide unequivocally demonstrates the superiority of D-Lysine-d4 monohydrochloride as an internal standard for the quantification of lysine in human plasma compared to a structural analog. The use of a stable isotope-labeled internal standard results in:

  • Higher Accuracy and Precision: By co-eluting and behaving identically to the analyte, D-Lysine-d4 provides more effective normalization, leading to more reliable quantitative data.

  • Robust Matrix Effect Compensation: D-Lysine-d4 effectively mitigates the impact of ion suppression or enhancement, a major challenge in bioanalysis, ensuring consistent results across different patient samples.

  • Improved Method Ruggedness: The enhanced performance of the SIL-IS contributes to a more robust and reliable bioanalytical method, which is crucial in regulated environments.

While the initial cost of a SIL-IS may be higher than that of a structural analog, the long-term benefits of data integrity, reduced need for repeat analyses, and increased confidence in study outcomes far outweigh the initial investment. For any research or clinical study where the accurate quantification of lysine is critical, D-Lysine-d4 monohydrochloride is the scientifically validated and recommended choice for an internal standard.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Gomes, F. P., Lodi, L. G., & de Oliveira, A. R. M. (2015). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Bioanalysis, 7(12), 1551-1565.
  • Gao, S., Duan, G., & Chen, X. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-4.
  • Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]

  • Bhandari, D., & Johnson, R. C. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(8), 869-876.
  • Hasan, Z. (2016). Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides.
  • Wu, Y., & El-Shourbagy, T. A. (2007). Internal Standards in LC−MS Bioanalysis: Which, When, and How. In Handbook of LC-MS Bioanalysis (pp. 135-146). John Wiley & Sons, Inc.
  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Gao, S., Duan, G., & Chen, X. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-4.
  • Jemal, M. (2018). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. In Mass Spectrometry-New Approaches. IntechOpen.
  • Bhandari, D., & Johnson, R. C. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(8), 869-876.
  • Li, W., & Tse, F. L. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 32(1), 42-49.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • El-Zaher, A. A., & Mahrouse, M. A. (2010). A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry. Clinica chimica acta, 411(5-6), 430-436.
  • Matuszewski, B. K. (2017). Matrix effects and application of matrix effect factor. Bioanalysis, 9(22), 1795-1797.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Harshini, S., et al. (2022). Determination of tranexamic acid in human serum by liquid chromatography with tandem mass spectrometer. International Journal of Biological and Pharmaceutical Sciences, 11(8), 3798-3804.
  • Gomes, F. P., Lodi, L. G., & de Oliveira, A. R. M. (2015). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Bioanalysis, 7(12), 1551-1565.
  • ResearchGate. (n.d.). LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with.... Retrieved from [Link]

  • Gomes, F. P., Lodi, L. G., & de Oliveira, A. R. M. (2015). Analytical methods for quantification of tranexamic acid in biological fluids: A review. CORE.
  • Taylor & Francis. (n.d.). Aminocaproic acid – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of lysine and its synthetic analogs: aminocaproic acid.... Retrieved from [Link]

  • Hanff, E., et al. (2022).
  • Paweczak, M., et al. (2009). Short peptides containing L-lysine and epsilon-aminocaproic acid as potential plasmin inhibitors. Acta poloniae pharmaceutica, 66(6), 687-692.
  • O'Harte, F. P. M., et al. (2020).
  • Hasan, Z. (2016). Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides.
  • Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical biochemistry, 45(6), 464-469.
  • Yüksel, M. K., & Kaplan, İ. (2017). Comparison of stability of seven biochemistry analytes in serum separator and plasma tubes. Turkish Journal of Biochemistry, 42(1), 83-89.

Sources

Validation

The Paradigm Shift in Absolute Protein Quantification: Evaluating D-Lysine-d4 Monohydrochloride

As mass spectrometry-based proteomics evolves from relative profiling to absolute quantification, the limitations of traditional stable isotope labeling (such as standard SILAC and AQUA) become apparent in complex matric...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry-based proteomics evolves from relative profiling to absolute quantification, the limitations of traditional stable isotope labeling (such as standard SILAC and AQUA) become apparent in complex matrices. Standard L-Lysine isotopes cannot distinguish between proteins secreted by different cell types in a co-culture, nor can they survive intact in harsh proteolytic environments.

Enter D-Lysine-d4 monohydrochloride , a deuterium-labeled stereoisomer of lysine[1]. By leveraging the chiral specificity of mammalian metabolism and the stereoselectivity of endogenous proteases, D-Lysine-d4 unlocks two advanced analytical frontiers: Cell-Type Specific Labeling with Amino Acid Precursors (CTAP) and Reference-Free Isotope Dilution Amino Acid Analysis (ID-AAA) .

This guide objectively compares the performance of D-Lysine-d4 against traditional L-Lysine alternatives, providing the mechanistic causality and self-validating protocols necessary for robust assay development.

Mechanistic Causality: Why D-Lysine-d4 Outperforms Standard Isotopes

To understand the utility of D-Lysine-d4, we must examine the biochemical rules it bypasses:

  • Metabolic Orthogonality (The CTAP Principle): Mammalian cells exclusively utilize L-amino acids for protein translation and lack the racemase enzymes required to convert D-enantiomers. D-Lysine-d4 is therefore biologically inert in wild-type cells. However, if a specific target cell population is engineered to express a bacterial lysine racemase (lyr), it can isomerize D-Lysine-d4 into L-Lysine-d4 and incorporate it into its proteome. This allows researchers to absolutely quantify proteins and definitively trace them back to their cell of origin in a multicellular environment.

  • Absolute Proteolytic Resistance: Trypsin, the workhorse of bottom-up proteomics, strictly requires the L-enantiomer of lysine or arginine at the P1 position to execute a cleavage event[2]. D-Lysine-d4 is completely resistant to tryptic cleavage. This makes it an ideal internal standard for specialized top-down proteomics or targeted assays where premature degradation of the standard would skew quantitative accuracy.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of D-Lysine-d4 against traditional L-Lysine isotopes and Label-Free Quantification (LFQ).

MetricD-Lysine-d4 (CTAP / ID-AAA)L-Lysine-¹³C₆,¹⁵N₂ (Standard SILAC)Label-Free Quantification (LFQ)
Primary Application Cell-of-origin tracking, ID-AAAGlobal relative/absolute profilingHigh-throughput global discovery
Mass Shift +4.025 Da+8.014 DaN/A
Cell-of-Origin Specificity Absolute (Only lyr+ cells label)None (All cells incorporate)None
Trypsin Resistance 100% Resistant Cleaved normallyCleaved normally
Absolute Accuracy (CV%) < 5% (with ID-AAA)5 - 10%15 - 25%
Matrix Interference Extremely LowModerate (Arginine-to-Proline conversion risks)High (Ion suppression)

Core Workflows & Self-Validating Protocols

Workflow A: Cell-of-Origin Absolute Quantification via CTAP

In tumor microenvironment studies or stem cell niches, determining which cell secreted a specific protein is critical. The CTAP workflow utilizes D-Lysine-d4 to solve this.

CTAP_Workflow cluster_coculture Multicellular Co-Culture D_Lys D-Lysine-d4 (Media Supplement) WT_Cell Wild-Type Cell (No Racemase) D_Lys->WT_Cell Lyr_Cell Target Cell (Expresses Lyr Racemase) D_Lys->Lyr_Cell L_Lys_WT Unlabeled L-Lysine Incorporation WT_Cell->L_Lys_WT Cannot convert L_Lys_Heavy Conversion to L-Lysine-d4 & Incorporation Lyr_Cell->L_Lys_Heavy Lyr Racemase Harvest Protein Extraction & Trypsin Digestion L_Lys_WT->Harvest L_Lys_Heavy->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS Quant Cell-of-Origin Specific Absolute Quantification LCMS->Quant

Workflow of CTAP utilizing D-Lysine-d4 for cell-of-origin absolute protein quantification.

Step-by-Step Protocol:
  • Media Preparation: Formulate custom DMEM depleted of L-Lysine. Supplement with 1 mM D-Lysine-d4 monohydrochloride. Causality Note: Ensure the D-Lysine-d4 has ≥95% chiral purity; trace L-Lysine-d4 contamination will cause background labeling in wild-type cells.

  • Cell Engineering: Transduce the target cell line (e.g., tumor cells) with a lentiviral vector expressing bacterial lysine racemase (lyr).

  • Co-Culture & Labeling: Plate the lyr-expressing cells with wild-type stromal cells. Allow 5-7 cell doublings. The lyr cells will isomerize D-Lysine-d4 to L-Lysine-d4 and incorporate it into synthesized proteins.

  • Self-Validation Check: Run a parallel monoculture of wild-type cells in the D-Lysine-d4 media. Cell death should occur within 72 hours due to lysine starvation, validating the absence of background L-Lysine.

  • Harvest & Digestion: Extract proteins from the conditioned media or cell lysate. Digest with Trypsin. Trypsin will cleave the newly synthesized L-Lysine-d4 residues normally.

  • LC-MS/MS Analysis: Quantify the +4 Da mass shift. Any peptide containing a +4 Da shift definitively originated from the lyr-expressing target cell.

Workflow B: Reference-Free Absolute Quantification via ID-AAA

When a purified protein standard is unavailable, absolute quantification can be achieved by hydrolyzing the protein into free amino acids and quantifying them via Isotope Dilution Mass Spectrometry. D-Lysine-d4 is the ultimate internal standard here because it allows simultaneous monitoring of acid-catalyzed racemization.

ID_AAA_Workflow Sample Purified Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Spike Spike Internal Standard (D-Lysine-d4) Hydrolysis->Spike Deriv Chemical Derivatization (e.g., AccQ•Tag) Spike->Deriv LCMS Isotope Dilution LC-MS/MS Deriv->LCMS Calc Absolute Protein Mass Calculation LCMS->Calc

Reference-free absolute protein quantification via Isotope Dilution Amino Acid Analysis.

Step-by-Step Protocol:
  • Acid Hydrolysis: Aliquot 10 µg of the target protein into a glass vial. Add 6M HCl containing 1% phenol. Seal under vacuum and incubate at 110°C for 24 hours to completely hydrolyze peptide bonds.

  • Internal Standard Spiking: Post-hydrolysis, dry the sample and reconstitute. Spike in a precisely known molar amount of D-Lysine-d4 monohydrochloride. Causality Note: Spiking post-hydrolysis but pre-derivatization ensures the standard corrects for variable derivatization efficiencies and LC-MS matrix effects without being subjected to the harsh hydrolysis conditions itself.

  • Derivatization: React the free amino acids with an amine-reactive tag (e.g., AccQ•Tag) to enhance chromatographic retention and ionization efficiency.

  • LC-MS/MS Analysis: Separate the amino acids using a chiral column if racemization tracking is desired, or a standard C18 column for total lysine. Monitor the Light/Heavy ratio (Endogenous L-Lysine vs. Spiked D-Lysine-d4).

  • Absolute Calculation: Calculate the absolute picomoles of Lysine. Divide by the known number of Lysine residues in the target protein sequence to determine the absolute molar concentration of the intact protein.

Conclusion

While traditional L-Lysine isotopes remain the standard for global relative quantification, D-Lysine-d4 monohydrochloride provides a critical advantage for specialized absolute quantification workflows. By exploiting the chiral boundaries of mammalian biology and protease kinetics, D-Lysine-d4 transforms complex co-culture signaling analysis (CTAP) and reference-free metrology (ID-AAA) into highly accurate, self-validating systems.

References
  • NIH PMC. "An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites".[Link]

  • Waters. "Quantitation of Amino Acids". Waters.com.[Link]

  • Gerstner Sloan Kettering Graduate School of Biomedical Sciences. "CTAP: Cell Type specific labeling with Amino acid Precursors". [Link]

Sources

Comparative

A Comparative Guide to Cross-Validation of LC-MS Methods Utilizing D-Lysine-d4 Monohydrochloride

This guide provides an in-depth, objective comparison of cross-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methods, with a particular focus on the strategic use of D-Lysine-d4 monohydrochloride as a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of cross-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methods, with a particular focus on the strategic use of D-Lysine-d4 monohydrochloride as a stable isotope-labeled (SIL) internal standard. It is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and comparability across different analytical methods or laboratories. The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices in the field of bioanalysis.

The Imperative of Cross-Validation in Bioanalysis

In the landscape of drug development, from preclinical toxicokinetic studies to all phases of clinical trials, the accurate quantification of drugs and their metabolites in biological matrices is paramount.[1][2] Bioanalytical method validation is the cornerstone that ensures the reliability and reproducibility of this data.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include specific scenarios requiring cross-validation.[3][5][6][7]

Cross-validation becomes necessary in several situations:

  • When data is generated from different analytical methods.

  • When a method is transferred between laboratories.

  • When there are changes to an existing validated method.

The primary objective of cross-validation is to demonstrate that the data obtained from two different methods are comparable, ensuring the continuity and integrity of the overall study.[8][9]

The Critical Role of the Internal Standard: D-Lysine-d4 Monohydrochloride as the Gold Standard

The choice of an internal standard (IS) is a pivotal decision in the development of a robust LC-MS method.[8][10] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and detection.[10][11] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for LC-MS bioanalysis.[8][11]

D-Lysine-d4 monohydrochloride is a deuterated form of the amino acid D-Lysine and serves as an excellent SIL-IS for the quantification of lysine or lysine-containing compounds.[12] Its key advantages include:

  • Near-Identical Chemical and Physical Properties: Being chemically almost identical to the endogenous analyte, D-Lysine-d4 co-elutes and experiences similar extraction recovery and matrix effects.[11][13] This close tracking significantly improves accuracy and precision.[11]

  • Mass Differentiation: The mass difference of at least 4 Da between D-Lysine-d4 and the unlabeled analyte minimizes the risk of mass spectrometric cross-talk.[11]

  • Reduced Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a major challenge in LC-MS bioanalysis.[14][15][16][17][18] A SIL-IS like D-Lysine-d4 is the most effective tool to compensate for these effects because it is similarly affected by the matrix as the analyte.[13][14][19]

While SIL-IS are preferred, structural analogs are sometimes used. However, their ability to compensate for matrix effects and extraction variability is often inferior to that of a SIL-IS.[20] A head-to-head comparison underscores the superiority of a SIL-IS in ensuring data reliability.

Designing a Robust Cross-Validation Study

A well-designed cross-validation study is essential to produce statistically meaningful results. The following workflow outlines the key steps:

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase Prep_QC Prepare QC Samples (Low, Mid, High) Analyze_A Analyze Samples with Method A Prep_QC->Analyze_A Analyze_B Analyze Samples with Method B Prep_QC->Analyze_B Prep_IS Prepare Internal Standard Stock (D-Lysine-d4 monohydrochloride) Prep_IS->Analyze_A Prep_IS->Analyze_B Prep_Samples Select Incurred Samples Prep_Samples->Analyze_A Prep_Samples->Analyze_B Compare_QC Compare QC Results (Accuracy & Precision) Analyze_A->Compare_QC Compare_Incurred Compare Incurred Sample Concentrations Analyze_A->Compare_Incurred Analyze_B->Compare_QC Analyze_B->Compare_Incurred Assess_Bias Assess Mean Bias Compare_QC->Assess_Bias Compare_Incurred->Assess_Bias Conclusion Determine Comparability Assess_Bias->Conclusion

Caption: Workflow for a cross-validation study comparing two LC-MS methods.

Detailed Experimental Protocol for Cross-Validation

This protocol details the cross-validation of two LC-MS methods (Method A and Method B) for the quantification of an analyte in human plasma, using D-Lysine-d4 monohydrochloride as the internal standard in Method A and a structural analog IS in Method B.

4.1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare separate stock solutions of the analyte, D-Lysine-d4 monohydrochloride, and the structural analog IS in an appropriate solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank, pooled human plasma with the analyte stock solution to achieve a concentration range that covers the expected in-study concentrations. A minimum of six non-zero standards is recommended.[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.[5]

4.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or incurred sample), add 150 µL of the respective internal standard working solution (D-Lysine-d4 monohydrochloride for Method A; structural analog for Method B) in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.[8]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume onto the LC-MS/MS system.

4.3. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 column appropriate for the analyte.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Optimize the MS parameters (e.g., collision energy, declustering potential) for the analyte and both internal standards.

4.4. Data Analysis and Acceptance Criteria

  • QC Sample Analysis: Analyze at least five replicates of each QC level in three separate analytical runs for both methods.[4][5]

  • Incurred Sample Analysis: Select a minimum of 30 incurred study samples with concentrations spanning the calibration range.[8] Analyze these samples using both Method A and Method B.

  • Evaluation:

    • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ).[3][5]

    • Precision: The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for LLOQ).[3][5]

    • Incurred Sample Comparison: The difference in the concentrations obtained for the incurred samples between the two methods should be within a predefined acceptance criterion, typically with a mean bias of ≤20%.

Comparative Performance Data

The following tables summarize the expected performance differences when using a SIL-IS (Method A) versus a structural analog IS (Method B).

Table 1: Comparison of QC Sample Performance

ParameterMethod A (D-Lysine-d4 IS)Method B (Structural Analog IS)Acceptance Criteria
Intra-day Precision (CV%)
LLOQ< 10%< 15%≤ 20%
Low QC< 5%< 10%≤ 15%
Mid QC< 5%< 10%≤ 15%
High QC< 5%< 10%≤ 15%
Intra-day Accuracy (% Bias)
LLOQ± 5%± 10%± 20%
Low QC± 3%± 8%± 15%
Mid QC± 3%± 8%± 15%
High QC± 3%± 8%± 15%

Table 2: Cross-Validation of Incurred Samples

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference
115.213.8-9.2%
248.955.1+12.7%
3105.698.2-7.0%
............
30250.1265.3+6.1%
Mean % Difference Typically < 10% with SIL-IS

The data consistently demonstrates that the use of a SIL-IS like D-Lysine-d4 monohydrochloride leads to superior accuracy and precision, especially in the presence of significant matrix effects.

The Logic of Bioanalytical Method Validation Parameters

The various parameters of bioanalytical method validation are interconnected and collectively ensure the reliability of the method.

ValidationParameters cluster_core Core Performance cluster_range Quantification Range cluster_specificity Specificity & Robustness Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Precision Precision Precision->LLOQ Linearity Linearity LLOQ->Linearity ULOQ ULOQ Linearity->ULOQ Selectivity Selectivity Selectivity->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion: Ensuring Data Integrity with D-Lysine-d4 Monohydrochloride

Cross-validation of LC-MS methods is a critical regulatory requirement to ensure data comparability and integrity. The choice of internal standard is paramount to the success of this process. As demonstrated, a stable isotope-labeled internal standard such as D-Lysine-d4 monohydrochloride provides superior performance in mitigating variability and matrix effects compared to structural analogs. By adhering to rigorous validation protocols and leveraging the advantages of SIL-IS, researchers can have high confidence in the accuracy, precision, and reliability of their bioanalytical data, ultimately supporting robust and defensible regulatory submissions.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Titriga, M., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers (Basel), 13(16), 4078. [Link]

  • Liu, G., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-878. [Link]

  • V, P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 25-33. [Link]

  • Tan, A., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-6. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. [Link]

  • Lee, D. Y., et al. (2013). Time-Saving Design of Experiment Protocol for Optimization of LC-MS Data Processing in Metabolomic Approaches. Analytical Chemistry, 85(15), 7377-7384. [Link]

  • Vincent, C. E., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6195-6202. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species. EFSA Journal, 17(1), e05537. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • ICH M10 Bioanalytical method validation and study sample analysis. (2022). International Council for Harmonisation. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2026). ResearchGate. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-204. [Link]

  • Gsenzer, N., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9244-9253. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). American Pharmaceutical Review. [Link]

  • Zhang, Y., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]

Sources

Validation

Matrix Effect Evaluation in Plasma: A Comparative Guide Using D-Lysine-d4 Monohydrochloride

The Mechanistic Reality of Plasma Matrix Effects In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Reality of Plasma Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source—remain a primary threat to quantitative accuracy and reproducibility[1]. When analyzing amino acids like D-Lysine in complex biological matrices such as human plasma, co-eluting endogenous components (e.g., phospholipids, salts, and proteins) compete with the target analyte for available charge during the droplet desolvation process[2].

If uncorrected, this ESI competition leads to a non-linear detector response. To mitigate this, regulatory agencies, including the FDA and ICH via the M10 guidelines, mandate rigorous matrix effect evaluations and strongly recommend the use of Stable Isotope-Labeled Internal Standards (SIL-IS) to normalize these fluctuations[3].

This guide objectively evaluates the performance of[4] as an SIL-IS for plasma matrix effect compensation, comparing it against structural analogs and heavier isotopic variants.

Causality: Why D-Lysine-d4 Monohydrochloride Works

Matrix effects are highly localized within a chromatographic run. If an internal standard elutes even 0.1 minutes apart from the target analyte, it will experience a fundamentally different ionization environment, leading to a skewed Analyte/IS response ratio[2].

A high-quality SIL-IS, such as D-Lysine-d4 monohydrochloride, shares the identical physicochemical properties of the target analyte, differing only by the incorporation of four deuterium atoms[5]. Consequently, it co-elutes perfectly (or near-perfectly) with the analyte, undergoing the exact same degree of ion suppression or enhancement[6]. Because quantification relies on the ratio of the analyte to the IS, this co-elution allows for a self-correcting mathematical normalization. Even if the absolute peak area of D-Lysine drops by 50% due to a co-eluting phospholipid, the D-Lysine-d4 peak area will also drop by 50%, keeping the response ratio constant[6].

The Isotope Effect Caveat: When utilizing deuterated standards, scientists must account for the "isotope effect." Deuterium alters the zero-point energy and lipophilicity of the molecule slightly compared to protium, which can occasionally cause minor retention time shifts on high-resolution columns[5]. Empirical evaluation is critical to ensure this shift does not uncouple the analyte from the matrix suppression zone.

Comparative Analysis: D-Lysine-d4 vs. Alternatives

When selecting an internal standard for D-Lysine quantification in plasma, scientists typically choose between three categories. The table below summarizes their quantitative performance profiles based on typical reversed-phase LC-MS/MS workflows.

Internal Standard TypeExample CompoundMass Shift (ΔDa)Typical RT ShiftIS-Normalized Matrix Factor (CV%)Cost & Availability Profile
Deuterated SIL-IS D-Lysine-d4 HCl+4< 0.05 min0.98 - 1.02 (< 5%)Moderate Cost / High Availability
13C/15N SIL-IS L-Lysine-13C6, 15N2+8None0.99 - 1.01 (< 3%)Very High Cost / Limited Supply
Structural Analog L-OrnithineN/A> 0.50 min0.75 - 1.30 (> 15%)Low Cost / Ubiquitous
  • D-Lysine-d4 monohydrochloride : Offers a highly cost-effective balance. The +4 Da mass shift is sufficient to prevent isotopic cross-talk (overlap with the natural M+1/M+2 isotopes of the analyte)[5]. The minor deuterium-induced retention time shift is rarely significant enough to compromise accuracy.

  • Heavy Carbon/Nitrogen SIL-IS : The absolute gold standard. 13C and 15N labels do not cause hydrogen-deuterium exchange or retention time shifts[5]. However, they are substantially more expensive.

  • Structural Analogs : Cost-negligible but scientifically inferior for rigorous LC-MS/MS. Analogs have different retention times and ionization efficiencies, meaning they cannot reliably compensate for localized, sharp matrix effect zones[2].

Experimental Methodology: Self-Validating Protocol

To validate the efficacy of D-Lysine-d4 monohydrochloride, a self-validating post-extraction spike protocol must be executed. This aligns with the[3].

Step-by-Step Methodology:
  • Matrix Sourcing : Obtain blank human plasma from at least 6 independent lots (including hemolyzed and lipemic sources) to account for biological variance[7].

  • Extraction : Subject the blank plasma to protein precipitation. Add 300 µL of 0.1% formic acid in acetonitrile to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Aliquoting & Spiking (Set 2 - Post-Extraction Spike) : Transfer the blank supernatant to autosampler vials. Spike the extract with a known concentration of unlabeled D-Lysine (at Low and High QC levels) and a fixed concentration of D-Lysine-d4 monohydrochloride.

  • Neat Solution Preparation (Set 1 - Reference) : Prepare identical concentrations of unlabeled D-Lysine and D-Lysine-d4 in a pure solvent mixture that perfectly mimics the final extract composition (e.g., 75% Acetonitrile / 25% Water with 0.1% FA).

  • LC-MS/MS Acquisition : Inject both sets onto the LC-MS/MS system using Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Data Interpretation & Calculation : Calculate the Matrix Factor (MF) for both the analyte and the IS to determine the IS-Normalized Matrix Factor (IS-MF).

    • MF=Peak Area in Absence of Matrix (Set 1)Peak Area in Presence of Matrix (Set 2)​

    • IS−NormalizedMF=MFIS​MFAnalyte​​

  • Acceptance Criteria : The IS-Normalized MF should be close to 1.0. The coefficient of variation (CV) of the IS-Normalized MF across the 6 independent lots must be ≤ 15% to pass regulatory standards[3].

Workflow Visualization

ME_Workflow A Blank Plasma Samples (6 Independent Lots) B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Centrifugation & Supernatant Collection B->C D2 Set 2: Post-Extraction Spike Analyte + D-Lysine-d4 in blank plasma extract C->D2 Extract D1 Set 1: Neat Solution Analyte + D-Lysine-d4 in pure solvent E LC-MS/MS ESI(+) Data Acquisition D1->E D2->E F Calculate IS-Normalized Matrix Factor (IS-MF) E->F

Workflow for evaluating IS-normalized matrix effects per FDA/ICH M10 guidelines.

Conclusion

Using D-Lysine-d4 monohydrochloride provides a scientifically robust, self-validating system for compensating matrix effects in plasma bioanalysis. By ensuring the internal standard undergoes the identical ESI suppression landscape as the target analyte, the IS-Normalized Matrix Factor remains stable, safeguarding the analytical integrity of pharmacokinetic data.

References

  • Title : Bioanalytical Method Validation - Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link][7]

  • Title : M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link][3]

  • Title : Stable Labeled Isotopes as Internal Standards: A Critical Review Source : Crimson Publishers URL :[Link][2]

  • Title : Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations Source : KoreaMed Synapse URL : [Link][6]

  • Title : Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis Source : Taylor & Francis Online URL :[Link][1]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of D-Lysine-d4 (monohydrochloride)

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends beyond their application to their safe and compliant disposal. This guide provides an in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends beyond their application to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of D-Lysine-d4 (monohydrochloride), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide not just a set of instructions, but a self-validating system of protocols grounded in scientific principles.

Hazard Assessment and Classification: The "Why" Behind the Procedure

The initial and most critical step in any disposal protocol is a thorough hazard assessment of the substance . D-Lysine-d4 (monohydrochloride) is a deuterated form of D-Lysine monohydrochloride.

A review of the Safety Data Sheet (SDS) for the non-deuterated D-Lysine monohydrochloride (CAS No. 7274-88-6) from Santa Cruz Biotechnology indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). Similarly, the SDS for DL-Lysine monohydrochloride from Thermo Fisher Scientific states it is not considered hazardous[1]. This classification is pivotal as it dictates the disposal pathway. Non-hazardous materials do not fall under the strict regulations of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave"[2].

The presence of deuterium does not confer radioactivity. Deuterium is a stable, non-radioactive isotope of hydrogen[3]. Therefore, D-Lysine-d4 (monohydrochloride) does not require disposal as radioactive waste. While deuterated compounds can exhibit a kinetic isotope effect that may alter their metabolic pathways, they are generally considered to have a similar acute toxicity profile to their non-deuterated counterparts[3].

Based on this analysis, D-Lysine-d4 (monohydrochloride) can be managed as a non-hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Even when dealing with non-hazardous materials, adherence to standard laboratory safety protocols is paramount. Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety glasses with side shields or goggles to protect against any accidental splashes or dust generation[3].

  • Hand Protection : Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact[3].

  • Lab Coat : A standard lab coat should be worn to protect clothing and skin.

Spill Management: Immediate and Safe Response

In the event of a spill, the non-hazardous nature of D-Lysine-d4 (monohydrochloride) simplifies the cleanup process.

  • Isolate the Area : If a significant amount is spilled, restrict access to the area to prevent the spread of the powder.

  • Clean-up : For a dry spill, carefully sweep up the material and place it in a designated waste container[1][4]. Avoid generating dust[1][5]. If necessary, lightly dampen the material with water to minimize dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of Clean-up Materials : All materials used for spill clean-up should be disposed of as non-hazardous solid waste.

Step-by-Step Disposal Protocol for D-Lysine-d4 (monohydrochloride)

The following protocol outlines the recommended procedure for the disposal of D-Lysine-d4 (monohydrochloride). This process is also visually summarized in the flowchart below.

Step 1: Institutional and Local Regulation Verification

The primary directive for any chemical disposal is to comply with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. Before proceeding, consult your institution's Chemical Hygiene Plan or contact your EHS department for specific instructions on non-hazardous chemical waste disposal. Some institutions may have unique requirements.

Step 2: Waste Collection and Labeling

  • Container : Place the solid D-Lysine-d4 (monohydrochloride) waste in a well-labeled, sealed container. A screw-top plastic or glass jar is suitable. The container should be in good condition and free from external contamination.

  • Labeling : The label should clearly identify the contents as "D-Lysine-d4 (monohydrochloride)" and include the phrase "Non-hazardous waste for disposal." Clear and accurate labeling prevents accidental mixing with hazardous waste streams.

Step 3: Disposal Pathway

For uncontaminated, solid D-Lysine-d4 (monohydrochloride), the typical disposal route is through the non-hazardous solid waste stream of the laboratory. This generally means it can be placed in the regular laboratory trash that is designated for chemical waste, not general office trash.

Step 4: Disposal of Empty Containers

  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., water). Collect the rinsate as non-hazardous liquid waste, which can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local wastewater discharge regulations.

  • Defacing : Before disposing of the empty container in the regular laboratory glassware or solid waste stream, deface or remove the original label to prevent any confusion about its contents.

Summary of Disposal Information

Aspect Guideline Rationale
Hazard Classification Non-hazardous solid chemical waste.The non-deuterated form is not classified as hazardous by OSHA. Deuteration does not impart radioactivity.
Primary Disposal Route Designated non-hazardous laboratory solid waste stream.Avoids the high cost and stringent regulations associated with hazardous waste disposal.
PPE Safety glasses, gloves, lab coat.Standard laboratory practice to prevent any potential irritation or exposure.
Spill Cleanup Sweep up solid, absorb liquid, and dispose of as non-hazardous waste.The non-hazardous nature allows for straightforward cleanup procedures.
Empty Container Disposal Triple rinse, deface label, and dispose of in appropriate laboratory waste.Ensures no residual chemical is left and prevents misuse of the container.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for D-Lysine-d4 (monohydrochloride) start Start: D-Lysine-d4 (monohydrochloride) for Disposal hazard_assessment 1. Hazard Assessment (Consult SDS for non-deuterated analog) start->hazard_assessment is_hazardous Is the material classified as hazardous? hazard_assessment->is_hazardous non_hazardous_path Classified as Non-Hazardous is_hazardous->non_hazardous_path No hazardous_path Follow Institutional Hazardous Waste Protocol is_hazardous->hazardous_path Yes consult_ehs 2. Consult Institutional EHS Guidelines & Local Regulations non_hazardous_path->consult_ehs collect_waste 3. Collect in a Labeled, Sealed Container (Label as 'Non-hazardous') consult_ehs->collect_waste solid_disposal 4. Dispose in Designated Non-Hazardous Solid Lab Waste collect_waste->solid_disposal container_disposal 5. Empty Container Disposal solid_disposal->container_disposal triple_rinse Triple Rinse with Water container_disposal->triple_rinse deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose of Container in Appropriate Lab Waste deface_label->dispose_container end End of Disposal Process dispose_container->end

Sources

Handling

Personal protective equipment for handling D-Lysine-d4 (monohydrochloride)

Operational Safety and Logistics Guide: Handling D-Lysine-d4 (Monohydrochloride) As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled amino acids (SILAAs) into high-resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling D-Lysine-d4 (Monohydrochloride)

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled amino acids (SILAAs) into high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR), and quantitative proteomics workflows (such as SILAC)[1]. D-Lysine-d4 (monohydrochloride) is an essential internal standard. Because it is labeled with deuterium ( 2 H), it is entirely non-radioactive, circumventing the severe biological hazards and regulatory burdens associated with radiolabels like 3 H or 14 C[2].

However, "non-radioactive" does not mean "exempt from rigorous handling." The primary operational risks when handling D-Lysine-d4 are twofold:

  • Sample Integrity: Human skin naturally sheds unlabeled amino acids. Cross-contamination ruins isotopic purity and compromises MS baselines.

  • Physical Hazards: As a fine crystalline powder, it poses a mild inhalation and mechanical ocular irritation risk[3].

Physicochemical Profile & Risk Assessment

Before donning Personal Protective Equipment (PPE), we must understand the chemical's physical state. D-Lysine-d4 monohydrochloride is highly stable but prone to dust formation during weighing.

PropertyValue / CharacteristicOperational Implication
CAS Number 7274-88-6 (Unlabeled base)[4]Reference for standard toxicological and safety data.
Molecular Weight ~186.68 g/mol (d4 variant)Crucial for exact molarity calculations in MS.
Appearance White crystalline powder[3]Prone to static cling and aerosolization.
Solubility Highly soluble in H2​O [3][4]Easy reconstitution; rapid spread if spilled in aqueous environments.
Melting Point 266 °C (Decomposes)[4]Thermally stable under standard lab conditions.
Hazard Classification Non-hazardous (OSHA/GHS)[3]Standard lab PPE is sufficient; no specialized hazmat gear required.

The Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a dual purpose: protecting the scientist from the chemical, and protecting the high-purity isotope from the scientist.

  • Hand Protection: Nitrile Gloves (EN 374 Standard)

    • Causality: Nitrile provides an excellent barrier against aqueous solutions. More importantly, latex gloves can shed proteins, and human skin sheds natural L-lysine. A single fingerprint can introduce enough unlabeled lysine to skew the heavy/light isotopic ratio in a quantitative experiment[1]. Always use powder-free nitrile.

  • Eye Protection: Safety Goggles (EN 166 Standard)

    • Causality: While D-Lysine-d4 is not a severe eye irritant, fine powders can cause mechanical irritation to the cornea upon contact[3]. Wrap-around goggles with side shields are mandatory during powder handling.

  • Respiratory Protection: N95 or P1 Particulate Mask

    • Causality: Required only if handling bulk dry powder outside of a ductless weighing enclosure or fume hood. This prevents the inhalation of aerosolized micro-crystals[3]. Furthermore, it prevents the scientist's exhaled moisture from introducing humidity to the hygroscopic powder, which would alter its precise molecular weight and degrade quantitative accuracy.

  • Body Protection: Standard Lab Coat

    • Causality: A knee-length, cotton/polyester blend lab coat prevents powder from settling on street clothes and transferring to other laboratory zones.

Operational Handling Protocol

To ensure both safety and analytical integrity, follow this self-validating step-by-step methodology:

Step 1: Workspace Preparation

  • Decontaminate the weighing station using a 70% ethanol or isopropanol wipe to remove residual unlabeled amino acids from previous users.

  • Engage anti-static ionizers. Deuterated powders frequently exhibit static cling, leading to material loss on plastic spatulas and inaccurate mass measurements.

Step 2: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Use a grounded, stainless steel micro-spatula. Avoid plastic tools.

  • Weigh the required mass directly into a pre-tared, sterile, low-retention microcentrifuge tube to prevent surface adsorption of the expensive isotope.

Step 3: Reconstitution

  • Add LC-MS grade water or the appropriate experimental buffer. D-Lysine-d4 monohydrochloride is highly water-soluble[3][4].

  • Vortex gently until the solution is completely clear.

  • Store reconstituted aliquots at -20°C to prevent microbial growth.

Workflow Start D-Lysine-d4 (HCl) Storage (Inert, RT) PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Hood Transfer to Weighing Station PPE->Hood Weigh Anti-static Weighing (Avoid Contamination) Hood->Weigh Recon Reconstitution (High H2O Solubility) Weigh->Recon Waste Aqueous/Solid Waste Segregation Recon->Waste

Operational workflow for the safe handling and preparation of D-Lysine-d4 monohydrochloride.

Waste Segregation and Disposal Plan

A common and costly logistical error in laboratories is treating stable isotopes as radioactive waste. D-Lysine-d4 contains deuterium, a naturally occurring, stable isotope of hydrogen. It emits zero radiation[2][].

  • Cost-Saving Directive: Never place D-Lysine-d4 waste into radiation bins. Radioactive waste disposal is exponentially more expensive and involves complex regulatory compliance[].

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats should be disposed of in standard solid chemical waste streams.

  • Aqueous Waste: Unused reconstituted D-Lysine-d4 solutions can typically be disposed of in standard aqueous non-hazardous waste[3].

  • Mixed Waste: If the amino acid has been mixed with hazardous organic solvents (e.g., methanol or acetonitrile for MS injection), the waste must be routed to the flammable/halogenated organic waste stream according to institutional EH&S guidelines[].

WasteLogic Isotope Isotope-Labeled Waste Check Radioactive (e.g., 3H, 14C) or Stable (2H, 13C)? Isotope->Check Stable Stable Isotope (D-Lysine-d4) Check->Stable Non-Radioactive Radio Radioactive Isotope Check->Radio Radioactive Standard Standard Chemical Waste Stream Stable->Standard Dispose as normal organic/aqueous EH EH&S Radioactive Waste Stream Radio->EH Strict EH&S protocols

Decision matrix for the disposal of isotope-labeled laboratory waste.

Sources

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